Omaciclovir
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-9-[(2R)-4-hydroxy-2-(hydroxymethyl)butyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)3-6(4-17)1-2-16/h5-6,16-17H,1-4H2,(H3,11,13,14,18)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBFBAWJWLXVHS-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CC(CCO)CO)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1C[C@@H](CCO)CO)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124265-89-0 | |
| Record name | Omaciclovir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124265890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OMACICLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9H909GLI3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Omaciclovir's Mechanism of Action Against Herpesviruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omaciclovir, also known as (R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine (H2G), is a carbocyclic guanosine analog with potent and broad-spectrum activity against several members of the Herpesviridae family. Its mechanism of action closely resembles that of the well-characterized antiviral agent, acyclovir, but with notable differences that confer a distinct antiviral profile, particularly against Varicella-Zoster Virus (VZV). This technical guide provides an in-depth exploration of the molecular and biochemical basis of this compound's anti-herpesvirus activity, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action
The antiviral activity of this compound is contingent upon its selective conversion to an active triphosphate form within virus-infected cells. This process is initiated by a viral-encoded enzyme, followed by subsequent phosphorylation steps mediated by host cell kinases. The resulting this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase, a critical enzyme for viral genome replication.
Selective Phosphorylation in Infected Cells
This compound is preferentially phosphorylated to its monophosphate derivative by viral thymidine kinase (TK).[1] This initial step is crucial for its selectivity, as cellular thymidine kinases have a much lower affinity for this compound. This ensures that the drug is primarily activated in cells harboring a replicating herpesvirus. This compound has been shown to be a substrate for the thymidine kinases of Herpes Simplex Virus Type 1 (HSV-1), Herpes Simplex Virus Type 2 (HSV-2), and Varicella-Zoster Virus (VZV).[1] Additionally, mitochondrial deoxyguanosine kinase can also phosphorylate this compound.[1]
Once the monophosphate is formed, cellular enzymes, such as guanylate kinase, further phosphorylate it to the diphosphate and subsequently to the active this compound triphosphate.[1] Studies have demonstrated a significant accumulation of this compound triphosphate in HSV-1-infected cells, reaching levels of 1,900 pmol/10⁶ cells, whereas only minimal amounts (1 to 10 pmol/10⁶ cells) are detected in uninfected cells.[1]
Inhibition of Viral DNA Polymerase
This compound triphosphate competitively inhibits viral DNA polymerase with respect to the natural substrate, deoxyguanosine triphosphate (dGTP).[1] By binding to the active site of the viral polymerase, this compound triphosphate effectively blocks the incorporation of dGTP into the growing viral DNA chain, thereby halting viral genome replication.
DNA Chain Termination
While structurally similar to acyclovir, this compound is not an obligate chain terminator. Following its incorporation into the viral DNA, it will only support limited extension of the DNA chain.[1] This partial chain termination further contributes to the disruption of viral DNA synthesis.
Quantitative Data
The following tables summarize the key quantitative parameters defining the antiviral activity and inhibitory potential of this compound and its triphosphate form.
| Virus | 50% Inhibitory Concentration (IC₅₀) [µM] |
| Varicella-Zoster Virus (VZV) | 2.3[1] |
| Epstein-Barr Virus (EBV) | 0.9[1] |
Table 1: Antiviral Activity of this compound in Cell Culture.
| Enzyme | Inhibition Constant (Kᵢ) [µM] |
| HSV-1 DNA Polymerase | 2.8[1] |
| HSV-2 DNA Polymerase | 2.2[1] |
| VZV DNA Polymerase | 0.3[1] |
Table 2: Inhibition of Viral DNA Polymerases by this compound Triphosphate.
| Cell Type | Intracellular Half-life (t½) [hours] |
| Uninfected Cells | 2.5[1] |
| HSV-1-infected Cells | 14[1] |
| VZV-infected Cells | 3.7[1] |
Table 3: Intracellular Half-life of this compound Triphosphate. The intracellular half-life of acyclovir-triphosphate is comparatively shorter, ranging from 1 to 2 hours.[1]
Signaling Pathways and Experimental Workflows
dot
Caption: this compound's activation and inhibitory pathway.
dot
Caption: Workflow for determining this compound's antiviral activity.
Experimental Protocols
Determination of Antiviral Activity (IC₅₀) by Plaque Reduction Assay
This assay quantifies the concentration of this compound required to inhibit the formation of viral plaques by 50%.
-
Cell Culture: Appropriate host cells (e.g., Vero cells for HSV, MRC-5 for VZV) are seeded in 6- or 12-well plates and grown to confluency.
-
Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations.
-
Virus Infection: The cell monolayers are infected with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
Treatment: After a viral adsorption period (e.g., 1 hour), the virus inoculum is removed, and the cell monolayers are overlaid with medium containing the different concentrations of this compound. The overlay medium typically contains a substance like carboxymethylcellulose to localize viral spread and allow for discrete plaque formation.
-
Incubation: Plates are incubated for a period sufficient for plaque development (e.g., 2-5 days), which varies depending on the virus.
-
Plaque Visualization and Counting: The cell monolayers are fixed (e.g., with methanol) and stained (e.g., with crystal violet). The number of plaques in each well is counted.
-
IC₅₀ Calculation: The percentage of plaque inhibition for each drug concentration is calculated relative to the virus control (no drug). The IC₅₀ value is then determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.
Enzyme Inhibition Assay for Viral DNA Polymerase (Kᵢ)
This biochemical assay determines the inhibitory constant (Kᵢ) of this compound triphosphate against purified viral DNA polymerase.
-
Enzyme and Substrates: The reaction mixture contains purified viral DNA polymerase, a synthetic DNA template-primer, radiolabeled dNTPs (e.g., [³H]dGTP), and the other three unlabeled dNTPs.
-
Inhibitor: Various concentrations of this compound triphosphate are added to the reaction mixtures.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Termination and Measurement: The reaction is stopped, and the amount of radiolabeled dNTP incorporated into the DNA is quantified, typically by acid precipitation followed by scintillation counting.
-
Kᵢ Determination: The inhibition of DNA polymerase activity at different substrate (dGTP) and inhibitor (this compound triphosphate) concentrations is measured. The Kᵢ value is then calculated using kinetic models, such as the Michaelis-Menten equation, and graphical analysis (e.g., Dixon plot). The competitive nature of the inhibition with respect to dGTP is also determined through these analyses.[1]
Analysis of Intracellular Metabolism
This method is used to determine the levels and stability of this compound and its phosphorylated metabolites within cells.
-
Cell Culture and Treatment: Virus-infected or uninfected cells are incubated with radiolabeled this compound (e.g., [³H]H2G) for various time points.
-
Cell Extraction: The cells are harvested, washed to remove extracellular drug, and then lysed to release intracellular contents.
-
Separation of Metabolites: The cell extracts are analyzed by high-performance liquid chromatography (HPLC) to separate this compound from its monophosphate, diphosphate, and triphosphate derivatives.
-
Quantification: The amount of radioactivity in each separated peak is measured using a radioactivity detector, allowing for the quantification of each metabolite.
-
Half-life Determination: To determine the intracellular half-life, cells are incubated with the drug for a set period, after which the drug-containing medium is replaced with fresh medium. The amount of this compound triphosphate remaining in the cells is then measured at different time points.[1]
Conclusion
This compound exerts its anti-herpesvirus effects through a well-defined mechanism of action that relies on its selective activation within infected cells and the subsequent potent inhibition of viral DNA polymerase by its triphosphate metabolite. Its favorable metabolic profile, including the high accumulation and prolonged intracellular half-life of the active triphosphate form, contributes to its significant antiviral potency, especially against VZV. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive framework for understanding and further investigating the therapeutic potential of this compound.
References
Omaciclovir: An Overview of a Discontinued Antiviral Agent
Omaciclovir is the active form of its prodrug, valthis compound. A prodrug is an inactive compound that is converted into an active drug within the body. Valthis compound was being developed by Medivir AB and was out-licensed to Epiphany Biosciences.[1] Its development for the treatment of herpes zoster and infectious mononucleosis was discontinued in 2012.[1]
What is known is that this compound is an acyclic guanosine analogue.[1] Its mechanism of action is as an inhibitor of DNA-directed DNA polymerase.[1] In vitro studies have indicated that valthis compound has potent activity against the replicating forms of Varicella-Zoster Virus (VZV) and Epstein-Barr Virus (EBV).[2]
Given the scarcity of specific data for this compound, this guide will provide a comprehensive overview of the in vitro antiviral spectrum of Acyclovir , a structurally similar and extensively studied antiviral drug. Acyclovir is the active form of the widely used prodrug Valacyclovir. The information presented for Acyclovir can serve as a detailed example of the type of in-depth technical data available for an established antiviral agent with a similar mechanism of action.
In Vitro Antiviral Spectrum of Acyclovir: A Technical Guide
This guide details the in vitro antiviral activity, mechanism of action, and relevant experimental protocols for Acyclovir, a cornerstone in the treatment of herpesvirus infections.
Mechanism of Action
Acyclovir is a synthetic nucleoside analog that selectively inhibits the replication of herpesviruses.[1] Its mechanism of action is a multi-step process that begins with its phosphorylation by a virus-encoded enzyme.[1]
-
Selective Phosphorylation: Acyclovir is first converted to acyclovir monophosphate by the viral enzyme thymidine kinase (TK). This step is crucial for its selectivity, as viral TK is much more efficient at phosphorylating acyclovir than the host cell's TK.[2]
-
Conversion to Triphosphate: Host cell kinases then further phosphorylate acyclovir monophosphate to acyclovir diphosphate and subsequently to the active form, acyclovir triphosphate.[3]
-
Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competitively inhibits the viral DNA polymerase, an enzyme essential for viral DNA replication.[3]
-
Chain Termination: When incorporated into the growing viral DNA strand, acyclovir acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. This prevents the further elongation of the viral DNA.[1]
Quantitative In Vitro Antiviral Spectrum
The in vitro antiviral activity of Acyclovir is typically quantified by determining its 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%.
| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Herpesviridae | Herpes Simplex Virus type 1 (HSV-1) | Vero | Plaque Reduction | 8.5 | [4] |
| Herpes Simplex Virus type 1 (HSV-1) | MRC-5 | Plaque Reduction | 3.3 | [4] | |
| Herpes Simplex Virus type 1 (HSV-1) | Macrophages | Plaque Reduction | 0.0025 | [4] | |
| Varicella-Zoster Virus (VZV) | Human Diploid Lung | Plaque Reduction | 2.06 - 6.28 | [5] |
Experimental Protocols
The plaque reduction assay is a standard method used to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Detailed Methodology:
-
Cell Culture: Confluent monolayers of a suitable cell line (e.g., Vero cells for HSV) are prepared in multi-well plates.
-
Viral Infection: The cell culture medium is removed, and the cells are infected with a dilution of the virus that will produce a countable number of plaques. The virus is allowed to adsorb for a specified period (e.g., 1-2 hours).
-
Compound Addition: After adsorption, the viral inoculum is removed, and the cells are washed. An overlay medium (e.g., containing methylcellulose) with serial dilutions of the test compound (Acyclovir) is added.
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques (typically 2-3 days for HSV).
-
Plaque Visualization: The overlay medium is removed, and the cell monolayer is fixed and stained (e.g., with a crystal violet solution). Plaques, which are areas of dead or lysed cells, appear as clear zones against a stained background.
-
Data Analysis: The number of plaques in the wells treated with the compound is compared to the number in untreated control wells. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50%.
Cytotoxicity Assays
It is crucial to assess the cytotoxicity of an antiviral compound to ensure that the observed antiviral effect is not due to the killing of the host cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces the viability of uninfected cells by 50%.
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Detailed Methodology:
-
Cell Plating: Uninfected cells are plated in a 96-well plate at a specific density.
-
Compound Incubation: The cells are treated with serial dilutions of the test compound and incubated for a period equivalent to the antiviral assay.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: If the cells are metabolically active, they will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the color is proportional to the number of viable cells.
-
CC50 Calculation: The CC50 value is determined as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
Quantitative Cytotoxicity Data for Acyclovir
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Macrophages | Not specified | >20 | >8000 (for HSV-1) | [4] |
The Selectivity Index (SI) is a critical parameter that represents the therapeutic window of an antiviral drug. A higher SI value indicates a more favorable safety profile, as it signifies a larger difference between the concentration required for antiviral activity and the concentration that is toxic to host cells.
References
- 1. Valthis compound - AdisInsight [adisinsight.springer.com]
- 2. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valaciclovir - Wikipedia [en.wikipedia.org]
- 4. Valacyclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. m.youtube.com [m.youtube.com]
Omaciclovir: A Technical Whitepaper on its Chemical Structure, Properties, and Antiviral Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omaciclovir is a promising antiviral agent, structurally analogous to nucleosides, that has demonstrated significant inhibitory activity against various herpesviruses. This document provides a comprehensive technical overview of this compound's chemical structure, its physicochemical properties, and its proposed mechanism of action. Detailed experimental methodologies for its synthesis and antiviral evaluation, derived from closely related compounds, are presented to guide further research and development.
Chemical Structure and Identification
This compound, systematically named 9-[(R)-4-Hydroxy-2-(hydroxymethyl)butyl]guanine, is a guanine nucleoside analog.[1] Its structure features a purine base (guanine) attached to a chiral acyclic side chain.
Systematic Names:
-
6H-PURIN-6-ONE, 2-AMINO-1,9-DIHYDRO-9-(4-HYDROXY-2-(HYDROXYMETHYL)BUTYL)- (R)-[1]
-
9-[(R)-4-Hydroxy-2-(hydroxymethyl)butyl]guanine[1]
Chemical Identifiers:
-
Molecular Formula: C₁₀H₁₅N₅O₃[1]
-
SMILES: C(CO)--INVALID-LINK--CO[1]
-
InChI Key: SCBFBAWJWLXVHS-ZCFIWIBFSA-N[1]
Physicochemical and Pharmacological Properties
A summary of the known quantitative properties of this compound is presented in Table 1. Due to limited publicly available data, some properties are inferred from structurally similar compounds like Acyclovir.
| Property | Value | Reference/Note |
| Molecular Weight | 253.26 g/mol | [1] |
| Appearance | White to off-white solid | Assumed based on related compounds |
| Solubility | DMSO: 230 mg/mL (908.16 mM) | [1] |
| Water: Slightly soluble | Inferred from Acyclovir data | |
| Melting Point | Not explicitly reported for this compound. Acyclovir melts at 256.5 °C. | |
| pKa | Not explicitly reported for this compound. Acyclovir has pKa values of 2.27 and 9.25. | |
| Antiviral Activity (EC₅₀) | See Table 2 | [1] |
Table 1: Physicochemical Properties of this compound
This compound has demonstrated potent in vitro inhibitory activity against a range of human herpesviruses. The 50% effective concentrations (EC₅₀) are summarized in Table 2.
| Virus Strain | Cell Line | EC₅₀ (µM) |
| VZV-32 | MRC-5 | 0.72 ± 0.1 |
| Molly | MRC-5 | 0.62 ± 0.2 |
| VZV-32 | MeWo | 0.015 ± 0.004 |
| Molly | MeWo | 0.048 ± 0.023 |
| Emily | MeWo | 0.047 ± 0.004 |
| VZ11 | MeWo | 0.035 ± 0.022 |
| VZ30 | MeWo | 0.016 ± 0.003 |
Table 2: In Vitro Antiviral Activity of this compound against Varicella-Zoster Virus (VZV) Strains.[1]
Synthesis and Characterization: Experimental Protocols
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Key Steps:
-
Protection of Guanine: The amino and hydroxyl groups of guanine are protected to prevent side reactions during alkylation.
-
Synthesis of the Chiral Side Chain: The (R)-4-hydroxy-2-(hydroxymethyl)butyl side chain is synthesized with the correct stereochemistry.
-
Alkylation: The protected guanine is reacted with an activated form of the chiral side chain (e.g., a tosylate or mesylate derivative).
-
Deprotection: The protecting groups are removed to yield this compound.
-
Purification: The final product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the synthesized this compound, with expected signals corresponding to the purine ring and the acyclic side chain protons and carbons.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, O-H, C=O, and C-N bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of this compound.
Mechanism of Antiviral Action
As a nucleoside analog, this compound is believed to exert its antiviral effect through a mechanism similar to that of Acyclovir, which involves selective activation within virus-infected cells and subsequent inhibition of viral DNA synthesis.
References
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Acyclovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyclovir is a synthetic nucleoside analogue that has demonstrated potent inhibitory activity against herpes viruses, including herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV).[1][2] Its mechanism of action relies on its conversion to acyclovir triphosphate, which competitively inhibits viral DNA polymerase, is incorporated into the growing viral DNA chain, and subsequently terminates it.[3] This document provides a comprehensive overview of the pharmacokinetics and bioavailability of acyclovir, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways to support further research and development.
Pharmacokinetic Properties
The pharmacokinetic profile of acyclovir has been extensively studied and is generally characterized by a two-compartment open model.[1][4][5] Its elimination is primarily dependent on renal function.[4][6]
Bioavailability
The oral bioavailability of acyclovir is relatively low and variable, typically ranging from 10% to 30%.[7][8] This is attributed to extensive first-pass metabolism.[7] The bioavailability of acyclovir is not significantly affected by food.[8] A prodrug, valacyclovir, was developed to improve the oral bioavailability of acyclovir. Following oral administration, valacyclovir is rapidly and almost completely converted to acyclovir, resulting in a significantly higher acyclovir bioavailability of approximately 54-70%.[9][10]
Absorption and Distribution
Following oral administration, peak plasma concentrations (Cmax) of acyclovir are typically reached within 1 to 2 hours.[7] The drug is widely distributed throughout the body, including the cerebrospinal fluid (CSF), where concentrations can reach approximately 50% of the corresponding plasma levels.[6][7] Acyclovir exhibits low plasma protein binding, in the range of 9% to 33%.[5][8]
Metabolism and Excretion
Acyclovir undergoes minimal metabolism. The primary route of elimination is renal excretion of the unchanged drug through both glomerular filtration and active tubular secretion.[4][6][7] Approximately 60% to 90% of an administered dose is excreted unchanged in the urine within 24 hours.[7] Two minor metabolites have been identified: 9-[(carboxymethoxy)methyl]guanine (CMMG) and 8-hydroxy-acyclovir (8-OH-ACV).[11]
Data Presentation: Pharmacokinetic Parameters of Acyclovir
Table 1: Single-Dose Pharmacokinetics of Oral Acyclovir in Adults
| Parameter | Value | Reference |
| Bioavailability | 10-20% (decreases with increasing dose) | [8] |
| Tmax (hours) | 1.1 ± 0.4 | [8] |
| Cmax (ng/mL) | 593.7 - 656.5 | [8] |
| AUC (h*ng/mL) | 2956.6 - 3102.5 | [8] |
| Half-life (hours) | 2.5 - 3 (dependent on renal function) | [8] |
Table 2: Pharmacokinetics of Intravenous Acyclovir in Adults
| Parameter | Value | Reference |
| Half-life (hours) | ~3 | [5] |
| Volume of Distribution (L/kg) | ~0.6 | [8] |
| Protein Binding | 9-33% | [8] |
| Renal Clearance (mL/min/1.73m²) | ~248 | [8] |
Table 3: Bioavailability of Acyclovir from Acyclovir and Valacyclovir Administration in Patients with Leukopenia
| Formulation | Median Bioavailability | Interindividual Variation (CV%) | Reference |
| Oral Acyclovir | 21.5% | 48.5% | [9][10] |
| Oral Valacyclovir | 70.1% | 21.0% | [9][10] |
Experimental Protocols
Study Design for Bioavailability Assessment
A common study design to assess the bioavailability of acyclovir involves a randomized, two-period, crossover design.
-
Subjects: Healthy adult volunteers or specific patient populations (e.g., immunocompromised patients).
-
Treatments:
-
Test Formulation: Oral acyclovir or valacyclovir at a specified dose.
-
Reference Treatment: Intravenous infusion of acyclovir over 1 hour.
-
-
Washout Period: A sufficient time between treatment periods to ensure complete elimination of the drug from the previous phase.
-
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration. Urine samples may also be collected to determine the amount of unchanged drug excreted.
-
Analytical Method: Plasma and urine concentrations of acyclovir are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as AUC, Cmax, and Tmax. Absolute bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%.
In Vitro Cellular Uptake and Metabolism
-
Cell Lines: Human cell lines, such as Caco-2 cells, are often used to study intestinal absorption and transport.
-
Experimental Setup: Cells are cultured on permeable supports to form a monolayer. Radiolabeled acyclovir is added to the apical side, and its appearance on the basolateral side is measured over time to assess transport across the intestinal barrier.
-
Metabolism Studies: Liver microsomes or hepatocytes are incubated with acyclovir to identify potential metabolites. The reaction mixture is then analyzed using LC-MS to detect and quantify the parent drug and its metabolites.
Visualizations
Caption: Oral Bioavailability Pathway of Acyclovir and Valacyclovir.
Caption: Experimental Workflow for a Pharmacokinetic Study.
Caption: Acyclovir's Intracellular Activation and Mechanism of Action.
References
- 1. Acyclovir: Mechanism of Action, Pharmacokinetics, Safety and Clinical Applications | Semantic Scholar [semanticscholar.org]
- 2. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. History, pharmacokinetics, and pharmacology of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of acyclovir in humans following intravenous administration. A model for the development of parenteral antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyclovir clinical pharmacology. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of acyclovir pharmacokinetic disposition in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Bioavailability of Aciclovir after Oral Administration of Aciclovir and Its Prodrug Valaciclovir to Patients with Leukopenia after Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailability of aciclovir after oral administration of aciclovir and its prodrug valaciclovir to patients with leukopenia after chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Acyclovir and Its Metabolites in Cerebrospinal Fluid and Systemic Circulation after Administration of High-Dose Valacyclovir in Subjects with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of Acyclovir
Introduction
Initial searches for "Omaciclovir" did not yield specific information regarding its cellular uptake and metabolism. Therefore, this guide will focus on the well-documented antiviral drug, Acyclovir, as a representative nucleoside analog. Acyclovir is a synthetic purine nucleoside analogue with potent and selective activity against herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV). Its efficacy is critically dependent on its selective uptake and intracellular metabolism in virus-infected cells. This guide provides a detailed overview of the cellular transport and metabolic activation of Acyclovir, summarizing key quantitative data, experimental protocols, and visualizing the involved pathways.
Cellular Uptake of Acyclovir
The entry of Acyclovir into host cells is a crucial first step for its antiviral activity. While Acyclovir can cross the cell membrane, its uptake is significantly influenced by the presence of specific transporters. The oral bioavailability of Acyclovir is relatively low, ranging from 10-20%, and it is not affected by food.
Various strategies, such as the development of prodrugs like Valacyclovir, have been employed to enhance its absorption. Divalacyclovir, a dipeptide prodrug of Acyclovir, has been shown to interact with the peptide transporter 1 (PEPT1) to improve cellular permeability.
Intracellular Metabolism and Activation
The selective antiviral activity of Acyclovir is primarily due to its specific phosphorylation by a virus-encoded enzyme.[1]
1. Monophosphorylation by Viral Thymidine Kinase: In cells infected with HSV or VZV, Acyclovir is efficiently converted to Acyclovir monophosphate (ACV-MP) by the viral thymidine kinase (TK).[1][2] This enzyme has a much higher affinity for Acyclovir than the host cell's thymidine kinase, which is the basis for the drug's selectivity.[1]
2. Diphosphorylation by Host Cell Guanylate Kinase: Following its initial phosphorylation, ACV-MP is converted to Acyclovir diphosphate (ACV-DP) by the host cell's guanylate kinase.[3]
3. Triphosphorylation by Host Cell Kinases: The final phosphorylation step, from ACV-DP to the active Acyclovir triphosphate (ACV-TP), is catalyzed by a variety of cellular enzymes.[3][4] These include nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate kinase, succinyl-CoA synthetase, phosphoenolpyruvate carboxykinase, and adenylosuccinate synthetase.[3][4]
Mechanism of Action of Acyclovir Triphosphate: ACV-TP is a potent inhibitor of viral DNA polymerase.[2] It acts as a competitive inhibitor for deoxyguanosine triphosphate (dGTP). Upon incorporation into the growing viral DNA chain, it causes chain termination because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide.[1][2]
The concentration of ACV-TP in herpes simplex virus-infected cells is 40 to 100 times greater than in uninfected cells.[5] This active form persists in infected cells for many hours even after the removal of extracellular Acyclovir.[6]
Quantitative Data on Acyclovir Metabolism
Quantitative data on the kinetics of Acyclovir phosphorylation and its uptake are crucial for understanding its efficacy. The following table summarizes key kinetic parameters for the enzymes involved in Acyclovir metabolism.
| Enzyme/Process | Substrate | K'm (µM) | V'max (relative) | Cell Type | Reference |
| Viral Thymidine Kinase | Acyclovir | High Affinity | High | HSV/VZV-infected cells | [7] |
| Cellular Kinases | Acyclo-GDP | Higher than GDP/dGDP | Lower than GDP/dGDP | Vero cells | [4] |
Note: Specific quantitative values for K'm and V'max can vary depending on the experimental conditions and the specific viral and host cell lines used.
Experimental Protocols
The study of cellular uptake and metabolism of nucleoside analogs like Acyclovir involves a variety of in vitro and in vivo techniques.
In Vitro Cellular Uptake and Metabolism Assay
This protocol outlines a general procedure for quantifying the intracellular concentration of Acyclovir and its phosphorylated metabolites.
1. Cell Culture and Infection:
-
Adherent cell lines, such as Vero cells or human lung fibroblasts (IMR-90), are cultured in 6-well plates until confluent.[7][8]
-
For studies in infected cells, the cell monolayers are infected with the virus of interest (e.g., HSV-1) at a specific multiplicity of infection (MOI).
2. Drug Incubation:
-
The culture medium is replaced with fresh medium containing a known concentration of radiolabeled Acyclovir (e.g., [14C]Acyclovir).[7]
-
Cells are incubated for various time points to allow for drug uptake and metabolism.
3. Cell Harvesting and Lysis:
-
At each time point, the medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Cells are then lysed using a suitable lysis buffer (e.g., containing a non-ionic detergent or through sonication).
4. Separation and Quantification of Metabolites:
-
The cell lysate is analyzed by high-performance liquid chromatography (HPLC) to separate Acyclovir from its phosphorylated metabolites (ACV-MP, ACV-DP, and ACV-TP).[6]
-
The amount of each compound is quantified by detecting the radioactivity or by mass spectrometry.
5. Data Analysis:
-
The intracellular concentrations of Acyclovir and its metabolites are calculated based on the cell number and the intracellular volume.
-
Kinetic parameters of uptake and metabolism can be determined by fitting the data to appropriate models.
In Vivo Skin Pharmacokinetics Study
This protocol describes a method to assess the skin kinetics of topically applied Acyclovir.[9]
1. Animal Model:
-
Wistar rats are used as the animal model.
2. Drug Application:
-
A cream formulation containing a known concentration of Acyclovir (e.g., 5% w/w) is applied topically to a defined area on the abdominal region of the rats.[9]
3. Sample Collection:
-
At various time points after application, skin samples are collected from the treated area.
-
The skin is separated into the stratum corneum, viable epidermis, and dermis.
4. Drug Extraction and Quantification:
-
Acyclovir is extracted from each skin layer using an appropriate solvent.
-
The concentration of Acyclovir in each extract is determined by a validated analytical method, such as HPLC.
5. Pharmacokinetic Analysis:
-
The drug concentration-time profiles in each skin layer are used to determine pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC).
Visualizations
Cellular Uptake and Metabolic Activation of Acyclovir
Caption: Pathway of Acyclovir uptake and its three-step phosphorylation to the active triphosphate form in a virus-infected cell.
Experimental Workflow for In Vitro Acyclovir Metabolism Study
Caption: A generalized workflow for studying the in vitro metabolism of Acyclovir in cultured cells.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Aciclovir - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Phosphorylation of acyclovir diphosphate by cellular enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabolism of acyclovir in virus-infected and uninfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation and antiviral effect of acyclovir in cells infected with a varicella-like simian virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile Solid-Phase Synthesis and Assessment of Nucleoside Analogs as Inhibitors of Bacterial UDP-Sugar Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of uptake and clearance of acyclovir in skin layers - PubMed [pubmed.ncbi.nlm.nih.gov]
Omaciclovir and Herpesvirus DNA Polymerase: A Technical Guide to Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omaciclovir is an antiviral agent with a proposed mechanism of action targeting viral DNA polymerase, a critical enzyme for the replication of herpesviruses. This technical guide provides an in-depth overview of the principles and methodologies for conducting a DNA polymerase inhibition assay to evaluate the efficacy of this compound and similar antiviral compounds. This document outlines the theoretical basis of action, a detailed experimental protocol, and a framework for data presentation and visualization, tailored for researchers and professionals in drug development. While specific quantitative data for this compound is not publicly available, this guide utilizes the well-established mechanisms of analogous compounds, such as acyclovir, to provide a robust framework for its investigation.
Introduction: The Role of DNA Polymerase in Herpesvirus Replication
Herpesviruses, a family of DNA viruses including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), are responsible for a wide range of human diseases.[1][2] A cornerstone of their replication cycle is the viral DNA polymerase, an enzyme that synthesizes new copies of the viral genome.[3][4] This enzyme is a prime target for antiviral therapy because it is distinct from host cellular DNA polymerases, allowing for selective inhibition.[5]
Proposed Mechanism of Action for this compound
It is hypothesized that this compound, as a nucleoside analog, acts as a prodrug that is selectively activated in virus-infected cells. The proposed mechanism follows a multi-step process analogous to that of acyclovir:
-
Selective Phosphorylation: this compound is likely first phosphorylated into a monophosphate form by a virus-specific enzyme, such as thymidine kinase (TK).[6] This initial step is crucial for its selectivity, as uninfected host cells do not efficiently phosphorylate the compound.[5]
-
Conversion to Triphosphate: Host cell kinases then further phosphorylate the monophosphate derivative to its active triphosphate form, this compound-triphosphate.[5][6]
-
Inhibition of Viral DNA Polymerase: this compound-triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the viral DNA polymerase.[7]
-
Chain Termination: Upon incorporation into the growing viral DNA strand, this compound-triphosphate acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting DNA replication.[4][8]
This targeted mechanism of action results in a potent and selective inhibition of viral replication with minimal toxicity to the host cells.[5]
Caption: Proposed mechanism of action for this compound.
Quantitative Data Presentation
The primary quantitative measure of a drug's inhibitory activity is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The IC50 values for this compound against various herpesvirus DNA polymerases would be determined experimentally and presented in a clear, tabular format for comparative analysis.
Table 1: Hypothetical IC50 Values for this compound-Triphosphate Against Herpesvirus DNA Polymerases
| Virus | DNA Polymerase Target | This compound-Triphosphate IC50 (µM) | Acyclovir-Triphosphate IC50 (µM) - Reference |
| Herpes Simplex Virus 1 (HSV-1) | UL30 | To be determined | 0.85[9] |
| Herpes Simplex Virus 2 (HSV-2) | UL30 | To be determined | 0.86[9] |
| Varicella-Zoster Virus (VZV) | ORF28 | To be determined | Data varies |
| Human Cytomegalovirus (HCMV) | UL54 | To be determined | Less susceptible[7] |
| Control | |||
| Human DNA Polymerase α | POLA1 | To be determined | Significantly higher |
Note: The IC50 values for Acyclovir are provided as a reference for expected potency against HSV-1 and HSV-2. The susceptibility of different viruses and the selectivity against human polymerases are key parameters to be evaluated.
Experimental Protocol: DNA Polymerase Inhibition Assay
This section details a generalized protocol for determining the inhibitory activity of this compound-triphosphate on herpesvirus DNA polymerase. This assay is based on the principles of measuring DNA synthesis in the presence of varying concentrations of the inhibitor.
Materials and Reagents
-
Purified recombinant herpesvirus DNA polymerase (e.g., HSV-1 UL30)
-
Activated calf thymus DNA (as a template-primer)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dGTP)
-
This compound-triphosphate (synthesized and purified)
-
Acyclovir-triphosphate (as a positive control)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Experimental Workflow
Caption: Experimental workflow for the DNA polymerase inhibition assay.
Detailed Method
-
Preparation of Reagents: Prepare stock solutions of all reagents and store them under appropriate conditions. The inhibitor, this compound-triphosphate, should be serially diluted to cover a wide range of concentrations.
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a master mix containing the reaction buffer, activated calf thymus DNA, dATP, dCTP, dGTP, and the radiolabeled dNTP. Add the purified viral DNA polymerase to the master mix immediately before starting the assay.
-
Initiation of Reaction: Aliquot the master mix into individual reaction tubes. Add the appropriate concentration of this compound-triphosphate, acyclovir-triphosphate (positive control), or vehicle (negative control) to each tube.
-
Incubation: Transfer the reaction tubes to a 37°C water bath to initiate DNA synthesis. The incubation time should be optimized to ensure linear product formation in the absence of an inhibitor.
-
Termination of Reaction: Stop the reaction by adding ice-cold trichloroacetic acid (TCA). This will precipitate the newly synthesized DNA.
-
Collection of Precipitate: Collect the precipitated DNA by vacuum filtration onto glass fiber filters.
-
Washing: Wash the filters multiple times with cold TCA and then with ethanol to remove any unincorporated radiolabeled dNTPs.
-
Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the amount of incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound-triphosphate compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., non-linear regression).
-
Conclusion
The DNA polymerase inhibition assay is a fundamental tool for characterizing the antiviral activity of novel compounds like this compound. By following a systematic and well-controlled experimental protocol, researchers can obtain reliable quantitative data to assess the potency and selectivity of these potential therapeutics. The framework provided in this guide serves as a comprehensive starting point for the preclinical evaluation of this compound and other next-generation antiviral agents targeting herpesvirus DNA polymerase. Further studies would be required to determine the precise kinetic parameters of inhibition and to validate these findings in cell-based and in vivo models.
References
- 1. Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aciclovir. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. youtube.com [youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
Omaciclovir Resistance Mutations in Viral Thymidine Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omaciclovir is a nucleoside analog antiviral drug demonstrating potent activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its mechanism of action is contingent on phosphorylation by the viral thymidine kinase (TK), a step that is also the primary locus of resistance. This technical guide provides a comprehensive overview of the mechanisms of resistance to this compound, focusing on mutations within the viral TK gene. Drawing parallels from the extensive data available for the structurally and mechanistically similar drug, acyclovir, this document details the types of mutations that confer resistance, presents quantitative data on the impact of these mutations, outlines detailed experimental protocols for resistance characterization, and provides visual diagrams of key pathways and workflows.
Introduction to this compound and Viral Thymidine Kinase
This compound, a guanine nucleoside analog, is a potent inhibitor of herpesvirus replication. Its antiviral activity is dependent on a three-step phosphorylation process to its active triphosphate form. The initial and rate-limiting step is the monophosphorylation of this compound, which is selectively catalyzed by the viral thymidine kinase (TK).[1] This dependence on the viral TK for activation is a key feature of its selective toxicity towards virus-infected cells.[1] Subsequent phosphorylations to the di- and triphosphate forms are carried out by host cellular kinases.[1] The resulting this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase and, when incorporated into the growing viral DNA chain, leads to chain termination and the cessation of viral replication.[1]
Resistance to this compound, much like the well-characterized resistance to acyclovir, primarily arises from mutations in the viral gene encoding thymidine kinase (the UL23 gene in HSV).[2] These mutations can lead to several resistance phenotypes:
-
TK-deficient mutants: These viruses produce little to no functional TK, preventing the initial phosphorylation of this compound. These are the most common form of resistance found in clinical isolates.
-
TK-altered mutants: These viruses express a TK enzyme with altered substrate specificity, such that it can still phosphorylate the natural substrate, thymidine, but no longer efficiently recognizes or phosphorylates this compound.[3]
-
DNA polymerase mutants: Less frequently, mutations can occur in the viral DNA polymerase gene (UL30 in HSV) that render the enzyme capable of distinguishing between the natural deoxynucleoside triphosphates and the triphosphate form of this compound.[4]
This guide will focus on the most prevalent mechanism of resistance: mutations within the viral thymidine kinase.
Quantitative Analysis of Resistance
While specific quantitative data for this compound resistance conferred by individual TK mutations are emerging, the extensive data available for acyclovir provides a strong predictive framework. This compound has demonstrated superior in vitro activity against VZV compared to acyclovir, with an average 50% effective concentration (EC50) of 2.3 µM, versus 46.8 µM for acyclovir against a panel of clinical isolates.[2] Resistance to this compound has been mapped to the viral TK gene.[2]
The following tables summarize quantitative data for acyclovir resistance in HSV-1, which is expected to be indicative of the types and magnitudes of resistance that would be observed with this compound. Resistance is typically quantified as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), with the fold-increase in these values for a mutant strain compared to a wild-type (WT) strain indicating the level of resistance.
Table 1: Acyclovir Resistance in Recombinant HSV-1 with Specific Thymidine Kinase Mutations
| Virus Strain | TK Mutation | Type of Mutation | IC50 (µM) | Fold Increase vs. WT |
| Wild-Type (WT) | None | - | 2.5 | - |
| TK-Deleted | Deletion | Frameshift | >200 | >80 |
| Mutant 1 | K62N | Substitution (ATP-binding site) | 125 | 50 |
| Mutant 2 | P131S | Substitution (Non-conserved region) | 25 | 10 |
| Mutant 3 | C336Y | Substitution (Conformation-related) | 100 | 40 |
| Mutant 4 | C467 deletion | Frameshift (Homopolymer region) | 150 | 60 |
Data compiled from studies on acyclovir resistance in engineered HSV-1 strains.[4]
Table 2: Acyclovir Resistance in HSV-1 Clones Selected with Brivudin
| Clone Type | TK Mutation(s) | Type of Mutation | Acyclovir IC50 Range (µM) |
| Wild-Type KOS | None | - | 0.8 - 1.2 |
| Frameshift | G insertion/deletion in G-string (codons 144-146) | Frameshift | >100 |
| Frameshift | C insertion/deletion in C-string (codons 183-185) | Frameshift | >100 |
| Substitution | R51W (ATP-binding site) | Substitution | 50 - 100 |
| Substitution | G206R | Substitution | >100 |
| Substitution | T287M | Substitution | >100 |
| Truncation | Q261Stop | Nonsense | 10 - 25 |
| Truncation | R281Stop | Nonsense | 10 - 25 |
Data adapted from studies on HSV-1 mutants selected with brivudin, which often show cross-resistance to acyclovir.[5]
Experimental Protocols
Phenotypic Resistance Testing: Plaque Reduction Assay
This assay determines the concentration of an antiviral drug required to inhibit the formation of viral plaques by 50% (IC50).
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements (e.g., 10% fetal bovine serum)
-
Virus stocks (wild-type and suspected resistant isolates)
-
This compound (or other antiviral) stock solution
-
Phosphate-buffered saline (PBS)
-
Methylcellulose overlay medium (e.g., 1.5% methylcellulose in DMEM with 2% FBS)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding: The day before the assay, seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^5 to 5 x 10^5 cells/well for a 6-well plate).[6] Incubate overnight at 37°C with 5% CO2.
-
Drug Dilutions: Prepare serial dilutions of this compound in DMEM. The concentration range should bracket the expected IC50 values for both sensitive and resistant viruses.
-
Virus Inoculation: On the day of the assay, aspirate the growth medium from the cell monolayers. Infect the cells with a dilution of virus stock calculated to produce 50-100 plaques per well. Adsorb the virus for 1 hour at 37°C, gently rocking the plates every 15 minutes.[6]
-
Drug Application: After the adsorption period, aspirate the virus inoculum and overlay the cell monolayers with methylcellulose medium containing the various concentrations of this compound. Also include a "no drug" control.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are clearly visible.[7]
-
Plaque Staining and Counting: Aspirate the methylcellulose overlay and fix the cells with 100% methanol for 10-20 minutes.[7] Remove the methanol and stain the cells with crystal violet solution for 10-15 minutes. Gently wash the plates with water and allow them to air dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration relative to the "no drug" control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Genotypic Resistance Testing: TK Gene Sequencing
This protocol describes the amplification and sequencing of the viral thymidine kinase gene to identify mutations associated with resistance.
Materials:
-
Viral DNA extracted from infected cell cultures
-
PCR primers flanking the TK gene coding sequence
-
High-fidelity DNA polymerase and dNTPs
-
PCR thermal cycler
-
Agarose gel electrophoresis equipment
-
PCR product purification kit (e.g., column-based or enzymatic)
-
Sanger sequencing primers (can be the same as PCR primers if they are of high quality)
-
Access to a Sanger sequencing facility or instrument
Protocol:
-
DNA Extraction: Isolate viral DNA from infected cell lysates or clinical samples using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Set up a PCR reaction containing the extracted viral DNA, forward and reverse primers for the TK gene, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.
-
A typical PCR cycling protocol would be: initial denaturation at 95°C for 5 minutes; 35 cycles of denaturation at 95°C for 1 minute, annealing at 55°C for 1 minute, and extension at 72°C for 90 seconds; and a final extension at 72°C for 7 minutes.[8]
-
-
Verification of Amplicon: Run a small aliquot of the PCR product on an agarose gel to confirm that a single DNA fragment of the expected size has been amplified.
-
PCR Product Purification: Purify the remaining PCR product to remove excess primers, dNTPs, and polymerase. This can be done using a spin column-based kit or by enzymatic treatment (e.g., with Exonuclease I and Shrimp Alkaline Phosphatase).
-
Sanger Sequencing:
-
Prepare sequencing reactions by combining the purified PCR product with a sequencing primer (either forward or reverse).
-
Submit the samples for Sanger sequencing. The sequencing reaction involves chain-termination PCR using fluorescently labeled dideoxynucleotides (ddNTPs).[9]
-
-
Sequence Analysis:
-
The output of the sequencing reaction is a chromatogram. Analyze the sequence data using appropriate software.
-
Align the obtained sequence with a wild-type reference sequence for the TK gene of the respective virus (HSV-1, HSV-2, or VZV).
-
Identify any nucleotide changes (substitutions, insertions, or deletions) and determine the resulting amino acid changes. Compare these mutations to a database of known resistance-associated mutations.
-
Mandatory Visualizations
References
- 1. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Altered substrate specificity of herpes simplex virus thymidine kinase confers acyclovir-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidine Kinase Mutations Conferring Acyclovir Resistance in Herpes Simplex Type 1 Recombinant Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyclovir: discovery, mechanism of action, and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biochemistry and mechanism of action of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Resistance of herpes simplex virus type 1 to acyclovir: thymidine kinase gene mutagenesis study [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Omaciclovir Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omaciclovir, also known as H2G, is a potent nucleoside analog with selective inhibitory activity against the replication of several human herpesviruses.[1][2] Its spectrum of activity includes varicella-zoster virus (VZV), herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), Epstein-Barr virus (EBV), and human herpesvirus 6 (HHV-6).[1] this compound's efficacy has also been demonstrated in non-human primate models infected with simian varicella virus.[1] This document provides detailed application notes and protocols for the formulation of this compound for in vivo research, summarizing key data and outlining experimental procedures.
Physicochemical Properties
A clear understanding of this compound's physical and chemical characteristics is essential for appropriate formulation and handling.
| Property | Value | Reference |
| Molecular Formula | C10H15N5O3 | [1][2] |
| Molecular Weight | 253.26 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 124265-89-0 | [1] |
| Synonyms | H2G | [1] |
In Vitro Antiviral Activity
This compound has demonstrated potent antiviral activity against a range of human herpesviruses. The 50% effective concentration (EC50) values are summarized below.
| Virus Strain | Cell Line | EC50 (µM) |
| VZV-32 | MRC-5 | 0.72 ± 0.1 |
| VZV (Molly) | MRC-5 | 0.62 ± 0.2 |
| VZV-32 | MeWo | 0.015 ± 0.004 |
| VZV (Molly) | MeWo | 0.048 ± 0.023 |
| VZV (Emily) | MeWo | 0.047 ± 0.004 |
| VZV (VZ11) | MeWo | 0.035 ± 0.022 |
| VZV (VZ30) | MeWo | 0.016 ± 0.003 |
Data sourced from MedChemExpress.[1]
Signaling Pathway and Mechanism of Action
As a nucleoside analog, this compound's mechanism of action involves the inhibition of viral DNA synthesis. The proposed signaling pathway is initiated by the phosphorylation of this compound by a viral-specific thymidine kinase, followed by subsequent phosphorylations by cellular kinases to form the active triphosphate metabolite. This triphosphate form then competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA chain by the viral DNA polymerase. The incorporation of this compound triphosphate leads to chain termination, thus halting viral replication.
References
Application Notes and Protocols for Omadacycline Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the susceptibility of bacterial isolates to omadacycline, a novel aminomethylcycline antibiotic. The following information is based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and data from various studies.
Introduction
Omadacycline is a modernized tetracycline designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[1][2] It demonstrates a broad spectrum of activity against Gram-positive, Gram-negative, and atypical bacteria.[2] Accurate in vitro susceptibility testing is crucial for guiding clinical decisions and for surveillance of potential resistance development. The standard methods for antimicrobial susceptibility testing (AST), broth microdilution and disk diffusion, are recommended for omadacycline.
Data Presentation
Table 1: Omadacycline Minimum Inhibitory Concentration (MIC) Breakpoints
The following tables summarize the U.S. Food and Drug Administration (FDA) recognized MIC breakpoints for omadacycline.[3]
For Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
| Pathogen | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus (including methicillin-resistant isolates) | ≤ 0.5 µg/mL | 1 µg/mL | ≥ 2 µg/mL |
| Staphylococcus lugdunensis | ≤ 0.12 µg/mL | 0.25 µg/mL | ≥ 0.5 µg/mL |
| Streptococcus pyogenes | ≤ 0.12 µg/mL | 0.25 µg/mL | ≥ 0.5 µg/mL |
| Streptococcus anginosus group | ≤ 0.12 µg/mL | 0.25 µg/mL | ≥ 0.5 µg/mL |
| Enterococcus faecalis | ≤ 0.25 µg/mL | 0.5 µg/mL | ≥ 1 µg/mL |
| Enterobacter cloacae | ≤ 4 µg/mL | 8 µg/mL | ≥ 16 µg/mL |
| Klebsiella pneumoniae | ≤ 4 µg/mL | 8 µg/mL | ≥ 16 µg/mL |
For Community-Acquired Bacterial Pneumonia (CABP)
| Pathogen | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Streptococcus pneumoniae | ≤ 0.06 µg/mL | 0.12 µg/mL | ≥ 0.25 µg/mL |
| Staphylococcus aureus (methicillin-susceptible isolates only) | ≤ 0.25 µg/mL | 0.5 µg/mL | ≥ 1 µg/mL |
| Haemophilus influenzae | ≤ 1 µg/mL | 2 µg/mL | ≥ 4 µg/mL |
| Klebsiella pneumoniae | ≤ 4 µg/mL | 8 µg/mL | ≥ 16 µg/mL |
Note: Omadacycline is not active in vitro against Morganella spp., Proteus spp., and Providencia spp.[3]
Table 2: Omadacycline Disk Diffusion Zone Diameter Breakpoints
The following table summarizes the FDA-recognized disk diffusion zone diameter breakpoints for a 30 µg omadacycline disk.[3]
| Pathogen | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus (including methicillin-resistant isolates) | ≥ 21 mm | 19-20 mm | ≤ 18 mm |
| Staphylococcus lugdunensis | ≥ 29 mm | 26-28 mm | ≤ 25 mm |
| Streptococcus pyogenes | ≥ 19 mm | 16-18 mm | ≤ 15 mm |
| Streptococcus anginosus group | ≥ 24 mm | 18-23 mm | ≤ 17 mm |
| Enterococcus faecalis | ≥ 18 mm | 16-17 mm | ≤ 15 mm |
| Enterobacteriaceae | ≥ 18 mm | 16-17 mm | ≤ 15 mm |
Table 3: Quality Control (QC) Ranges for Omadacycline Susceptibility Testing
The following are the CLSI-recommended quality control ranges for omadacycline.
| QC Strain | Method | MIC Range (µg/mL) | Disk Diffusion Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922 | Broth Microdilution / Disk Diffusion | 0.5 - 2 | 19 - 25 |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 0.06 - 0.5 | N/A |
| Enterococcus faecalis ATCC® 29212 | Broth Microdilution | 0.03 - 0.12 | N/A |
| Streptococcus pneumoniae ATCC® 49619 | Broth Microdilution / Disk Diffusion | 0.008 - 0.03 | 25 - 31 |
| Haemophilus influenzae ATCC® 49247 | Broth Microdilution / Disk Diffusion | 0.25 - 1 | 17 - 23 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Method
This protocol is based on the CLSI M07 guidelines.[4]
1. Materials:
-
Omadacycline analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile water or other appropriate solvent for omadacycline
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading mirror
2. Preparation of Omadacycline Stock Solution:
-
Prepare a stock solution of omadacycline at a concentration of 1000 µg/mL or higher in a suitable solvent.
-
Further dilute the stock solution to prepare working solutions for serial dilutions.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
4. Microtiter Plate Preparation:
-
Perform two-fold serial dilutions of omadacycline in CAMHB in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).
-
The final volume in each well should be 100 µL, with 50 µL of the diluted antimicrobial agent and 50 µL of the standardized inoculum.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
5. Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious organisms.
-
For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, use appropriate supplemented media and incubation conditions as per CLSI guidelines.
6. Interpretation of Results:
-
The MIC is the lowest concentration of omadacycline that completely inhibits visible growth of the organism.
-
Reading can be done visually using a reading mirror or with a microplate reader.
-
Compare the obtained MIC value with the breakpoints in Table 1 to determine if the isolate is susceptible, intermediate, or resistant.
Protocol 2: Disk Diffusion Method
This protocol follows the Kirby-Bauer method as described in CLSI M02 guidelines.
1. Materials:
-
30 µg omadacycline disks
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
2. Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the broth microdilution protocol (Step 3).
3. Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[5]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[5]
4. Application of Omadacycline Disks:
-
Aseptically apply a 30 µg omadacycline disk to the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
If testing multiple antibiotics, ensure disks are spaced far enough apart to prevent overlapping of the zones of inhibition.
5. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious organisms.
-
For fastidious organisms, use appropriate media and incubation conditions as per CLSI guidelines.
6. Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.[5]
-
Compare the measured zone diameter with the breakpoints in Table 2 to classify the isolate as susceptible, intermediate, or resistant.
Mandatory Visualizations
Caption: Workflow for Omadacycline Broth Microdilution Susceptibility Testing.
Caption: Workflow for Omadacycline Disk Diffusion Susceptibility Testing.
References
- 1. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of omadacycline in vitro against bacteria isolated from 2014 to 2017 in China, a multi-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omadacycline Injection and Oral Products | FDA [fda.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. asm.org [asm.org]
Application Notes and Protocols for Omaciclovir Dosage Calculation in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omaciclovir is a synthetic nucleoside analog with potent antiviral activity against members of the Herpesviridae family, including herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1][2][3][4][5] Like its predecessor, acyclovir, this compound's mechanism of action is highly selective for virus-infected cells.[1][4] It is converted into its active triphosphate form by viral thymidine kinase, which then competitively inhibits viral DNA polymerase and leads to chain termination, thereby halting viral replication.[1][4][6] This targeted mechanism of action results in minimal toxicity to uninfected host cells, making it a promising candidate for antiviral therapy.
These application notes provide a comprehensive guide for researchers to determine the optimal dosage of this compound for in vitro cell culture experiments. The protocols outlined below detail methods for assessing the compound's antiviral efficacy and cytotoxicity, which are crucial for establishing a therapeutic window for preclinical research.
Physicochemical Properties of Acyclovir (as a proxy for this compound)
Understanding the physicochemical properties of an antiviral compound is essential for proper handling and preparation of stock solutions for cell culture experiments. While specific data for this compound is not widely available, the properties of acyclovir can serve as a useful reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N₅O₃ | [7] |
| Molecular Weight | 225.20 g/mol | [7] |
| Aqueous Solubility | 1.3 mg/mL at 25°C | |
| LogP | -1.56 | |
| pKa | 2.27, 9.25 |
Note: These values are for Acyclovir and should be used as an estimate. It is highly recommended to obtain specific data for this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Accurate preparation of the drug stock solution is the first critical step in determining its in vitro efficacy.
Materials:
-
This compound powder
-
Sterile, nuclease-free dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Calculate the required amount of this compound powder to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in DMSO.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
For cell culture experiments, dilute the stock solution to the desired final concentrations using sterile PBS or cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Cell Culture and Seeding
The choice of cell line is dependent on the virus being studied. For HSV and VZV, common cell lines include Vero (African green monkey kidney epithelial cells), MRC-5 (human lung fibroblasts), and human diploid lung cells.[8][9]
Materials:
-
Appropriate cell line for the virus of interest
-
Complete cell culture medium (e.g., DMEM or MEM supplemented with fetal bovine serum and antibiotics)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Hemocytometer or automated cell counter
Protocol:
-
Culture the cells in a T-75 or T-150 flask until they reach 80-90% confluency.
-
Wash the cells with sterile PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) to form a monolayer within 24 hours.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
Cytotoxicity Assay (CC₅₀ Determination)
Before assessing the antiviral activity, it is crucial to determine the concentration of this compound that is toxic to the host cells. The 50% cytotoxic concentration (CC₅₀) is the concentration of a drug that reduces cell viability by 50%.
Materials:
-
Seeded 96-well plates with confluent cell monolayers
-
Serial dilutions of this compound in culture medium
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Prepare a series of twofold dilutions of this compound in culture medium, starting from a high concentration (e.g., 1000 µM) down to a low concentration (e.g., 1 µM). Include a "no-drug" control.
-
Remove the culture medium from the 96-well plates containing the cell monolayers.
-
Add 100 µL of each drug dilution to triplicate wells.
-
Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
After incubation, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "no-drug" control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (EC₅₀ Determination)
The 50% effective concentration (EC₅₀) is the concentration of a drug that inhibits viral replication by 50%. A common method for determining the EC₅₀ is the plaque reduction assay.
Materials:
-
Seeded 96-well plates with confluent cell monolayers
-
Virus stock with a known titer (plaque-forming units/mL)
-
Serial dilutions of this compound in culture medium
-
Overlay medium (e.g., medium containing methylcellulose or carboxymethylcellulose)
-
Crystal violet staining solution
Protocol:
-
Remove the culture medium from the 96-well plates.
-
Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques/well).
-
Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Prepare serial dilutions of this compound in the overlay medium.
-
After the adsorption period, remove the viral inoculum and wash the cells with PBS.
-
Add the this compound-containing overlay medium to the wells.
-
Incubate the plates for 2-3 days, or until plaques are visible.
-
Fix the cells with a fixative solution (e.g., 10% formalin).
-
Stain the cells with crystal violet solution and wash with water to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration relative to the "no-drug" virus control.
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Data Presentation
Summarize the quantitative data from the cytotoxicity and antiviral assays in a clear and structured table.
| Compound | Cell Line | Virus Strain | CC₅₀ (µM) | EC₅₀ (µM) | Therapeutic Index (SI) |
| This compound | Vero | HSV-1 (Strain X) | [Insert Value] | [Insert Value] | [Calculate SI] |
| This compound | MRC-5 | VZV (Strain Y) | [Insert Value] | [Insert Value] | [Calculate SI] |
| Acyclovir (Control) | Vero | HSV-1 (Strain X) | [Insert Value] | [Insert Value] | [Calculate SI] |
Therapeutic Index (Selectivity Index, SI): The SI is a measure of the drug's safety margin and is calculated as the ratio of the CC₅₀ to the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety profile.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound in a virus-infected host cell.
Experimental Workflow for EC₅₀ and CC₅₀ Determination
Caption: Workflow for determining the CC₅₀ and EC₅₀ of this compound.
References
- 1. Aciclovir - Wikipedia [en.wikipedia.org]
- 2. The spectrum of antiviral activities of acyclovir in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyclovir: Mechanism of Action, Pharmacokinetics, Safety and Clinical Applications | Semantic Scholar [semanticscholar.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Acyclovir | C8H11N5O3 | CID 135398513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. In vitro susceptibility of varicella-zoster virus to acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of cell culture conditions on the inhibition of herpes simplex virus type 1 replication by acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Analysis of Omaciclovir
Abstract
Omaciclovir is a novel aminomethylcycline antibiotic with broad-spectrum activity against various bacterial pathogens. As with any new pharmaceutical compound, a robust and reliable analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of pharmaceuticals. This document provides a detailed, generalized protocol for the development and validation of a stability-indicating reverse-phase HPLC (RP-HPLC) method for this compound, intended for researchers, scientists, and drug development professionals. The methodologies described herein are based on established principles of chromatographic science and regulatory guidelines.
Introduction
The accurate quantification of this compound in bulk drug substance, finished products, and biological matrices is essential for ensuring its safety and efficacy. This application note outlines a systematic approach to developing a sensitive, specific, and reproducible RP-HPLC method. The protocol covers critical aspects from initial method development and optimization to full validation according to the International Council for Harmonisation (ICH) guidelines.
Chromatographic Conditions (Hypothetical Optimized Method)
The following table summarizes a hypothetical set of optimized chromatographic conditions for the analysis of this compound. These parameters would be determined during the method development phase.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/Vis or PDA Detector |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Experimental Protocols
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up to the mark with the same solvent.
Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution to create calibration standards ranging from, for example, 1 µg/mL to 100 µg/mL.
-
Use the mobile phase as the diluent.
Sample Preparation (e.g., from a tablet formulation):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound.
-
Transfer to a suitable volumetric flask.
-
Add a portion of the diluent and sonicate to dissolve the active ingredient.
-
Make up to the volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed HPLC method must be validated to ensure its suitability for the intended purpose. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often evaluated through forced degradation studies (acid, base, oxidation, heat, and light).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The following tables present hypothetical data that would be generated during method validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 759,950 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 5 | 1.2 | 1.8 | 99.5 |
| 50 | 0.8 | 1.1 | 100.2 |
| 100 | 0.5 | 0.9 | 101.1 |
Table 3: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantitation (LOQ) | 0.3 |
Visualizations
The following diagrams illustrate the logical workflow for HPLC method development and a standard analytical run.
Caption: A logical workflow for the development of an HPLC method.
Caption: A schematic of a typical HPLC experimental workflow.
Conclusion
This application note provides a comprehensive, albeit generalized, framework for developing and validating a reverse-phase HPLC method for the novel antibiotic this compound. By following a systematic approach to method development and adhering to ICH validation guidelines, a reliable and robust analytical method can be established. Such a method is indispensable for the quality control and further clinical development of this compound. Researchers should adapt and optimize the suggested starting conditions based on the specific chemical properties of this compound and the analytical instrumentation available.
Omaciclovir for the Treatment of Varicella-Zoster Virus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omaciclovir (formerly known as H2G), a carbocyclic nucleoside analogue, has demonstrated potent in vitro activity against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. Its mechanism of action is similar to that of acyclovir, the current standard of care, but it exhibits superior antiviral potency in preclinical studies. This compound's therapeutic potential lies in its efficient phosphorylation by the VZV-encoded thymidine kinase (TK) and subsequent inhibition of the viral DNA polymerase. This document provides detailed application notes and experimental protocols for the evaluation of this compound's anti-VZV activity in a research setting.
Mechanism of Action
This compound is a prodrug that requires intracellular activation. Upon entry into a VZV-infected cell, it is selectively phosphorylated by the viral thymidine kinase to this compound monophosphate. Host cell kinases then further phosphorylate it to the active triphosphate form, this compound-triphosphate (this compound-TP). This compound-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the VZV DNA polymerase. Unlike acyclovir, this compound is not an obligate chain terminator; however, its incorporation leads to limited chain elongation, effectively halting viral DNA replication.[1] The triphosphate form of this compound has a longer intracellular half-life compared to acyclovir-triphosphate, which may offer dosing advantages.[1]
Caption: Mechanism of this compound activation and inhibition of VZV DNA replication.
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity of this compound against VZV clinical isolates and provides a comparison with other nucleoside analogues. The 50% cytotoxic concentration (CC50) for this compound is not currently available in the public domain and needs to be determined experimentally to calculate the Selectivity Index (SI).
| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | VZV (20 clinical isolates) | Not Specified | Not Specified | 2.3 ± 0.8 | Not Reported | To Be Determined | [2] |
| Acyclovir | VZV (20 clinical isolates) | Not Specified | Not Specified | 46.8 | Not Reported | To Be Determined | [2] |
| Penciclovir | VZV (20 clinical isolates) | Not Specified | Not Specified | 78.7 | Not Reported | To Be Determined | [2] |
Experimental Protocols
Preparation of this compound for In Vitro Assays
-
Solubilization: this compound is sparingly soluble in water. For cell culture experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).
-
Stock Solution: Prepare a 10 mM stock solution of this compound in cell culture-grade DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to the cells (typically ≤ 0.5%).
Protocol 1: VZV Plaque Reduction Assay
This assay is used to determine the 50% effective concentration (EC50) of this compound required to inhibit VZV plaque formation.
Caption: Workflow for determining the anti-VZV efficacy of this compound using a plaque reduction assay.
Materials:
-
Human embryonic lung fibroblasts (e.g., MRC-5)
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
Varicella-Zoster Virus (VZV) stock
-
This compound
-
DMSO
-
Overlay medium (e.g., cell culture medium with 0.5% methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed MRC-5 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of VZV calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and overlay the cell monolayer with 2 mL of overlay medium containing the different concentrations of this compound. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 5-7 days, or until plaques are clearly visible in the virus control wells.
-
Fixation and Staining: After incubation, remove the overlay medium and fix the cells with fixing solution for 20 minutes. Discard the fixing solution and stain the cells with staining solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to air dry. Count the number of plaques in each well.
-
EC50 Calculation: Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%. This can be determined by plotting the percentage of inhibition against the drug concentration and using non-linear regression analysis.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound on the host cells used for the antiviral assays.
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
Materials:
-
Human embryonic lung fibroblasts (e.g., MRC-5)
-
Cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MRC-5 cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium at 2x the final desired concentration.
-
Treatment: Add an equal volume of the 2x compound dilutions to the cells. Include a cell control (medium only) and a solvent control (highest concentration of DMSO used).
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay (e.g., 5-7 days).
-
MTT Addition: At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the MTT incubation, add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the percentage of cell viability for each drug concentration relative to the cell control. The CC50 is the concentration of this compound that reduces cell viability by 50%. This can be determined by plotting the percentage of viability against the drug concentration and using non-linear regression analysis.
Protocol 3: VZV Yield Reduction Assay
This assay provides a more stringent measure of antiviral activity by quantifying the reduction in the production of infectious virus particles.
Materials:
-
Same as for the Plaque Reduction Assay
Procedure:
-
Infection and Treatment: Seed MRC-5 cells in 24-well plates. Infect the confluent monolayers with VZV at a multiplicity of infection (MOI) of 0.01. After a 1-2 hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Virus Harvest: After incubation, scrape the cells into the medium and subject the cell suspension to three cycles of freezing and thawing to release the intracellular virus.
-
Virus Titer Determination: Clarify the cell lysates by low-speed centrifugation. Determine the titer of the infectious virus in each sample by performing a plaque assay on fresh MRC-5 cell monolayers as described in Protocol 1.
-
Data Analysis: Calculate the reduction in virus yield (in plaque-forming units per mL) for each this compound concentration compared to the virus control. The EC90 or EC99 (the concentration that reduces virus yield by 90% or 99%, respectively) can be calculated from the dose-response curve.
Conclusion
This compound is a promising anti-VZV agent with superior in vitro potency compared to acyclovir and penciclovir. The provided protocols offer a framework for researchers to further characterize its antiviral activity and cytotoxic profile. The determination of the CC50 and subsequent calculation of the selectivity index will be crucial for a comprehensive assessment of its therapeutic potential.
References
Application Notes and Protocols: Omaciclovir Delivery Systems for Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omaciclovir is a novel antiviral agent with potential for the treatment of various viral infections. However, like many antiviral drugs, its efficacy can be limited by factors such as poor solubility, low bioavailability, and off-target side effects. Targeted drug delivery systems offer a promising strategy to overcome these limitations by enhancing drug concentration at the site of infection while minimizing systemic exposure. This document provides a detailed overview of the application of nanoparticle-based delivery systems for targeted antiviral therapy, with a focus on methodologies that can be adapted for this compound. While specific data on this compound nanoformulations is not yet widely available, this guide leverages extensive research on similar antiviral compounds, such as acyclovir, to provide robust protocols and application notes.
The development of advanced delivery systems for antiviral and antiretroviral therapies aims to provide treatments that are devoid of toxicity, highly compatible with biological systems, and biodegradable. These systems are designed to target specific sites of viral infection and, in some cases, bypass the first-pass metabolism effect.[1] Nanoparticle-based drug delivery systems, in particular, have revolutionized the field of medicine by enabling more targeted, efficient, and safer delivery of therapeutic agents.[2]
Data Presentation: Quantitative Analysis of Antiviral Nanoparticle Formulations
The following tables summarize key quantitative data from studies on nanoparticle formulations of acyclovir, a structural analog of many antiviral compounds. This data can serve as a benchmark for the development and optimization of this compound-loaded nanoparticles.
Table 1: Physicochemical Properties of Acyclovir-Loaded Nanoparticles
| Nanoparticle Type | Lipid/Polymer | Surfactant/Stabilizer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Compritol 888 ATO | Pluronic F68, Lecithin | 172 - 542 | 0.193 - 0.526 | -25.7 to -41.6 | 56.3 - 80.7 | [3] |
| Solid Lipid Nanoparticles (SLNs) | Compritol 888 ATO | Not Specified | 262 ± 13 | 0.280 ± 0.01 | Not Specified | 40.08 ± 4.39 | [4] |
| Solid Lipid Nanoparticles (SLNs) | Biogapress Vegetal 297 ATO | Tween 80 | 134 | Not Specified | Not Specified | Not Specified | [5][6][7] |
| Polymeric Nanoparticles (PLGA) | PLGA (50:50) | Pluronic F68 | 810 - 1580 | Not Specified | Not Specified | 80.09 - 93.7 | [8] |
| Chitosan Nanoparticles | Chitosan | Tripolyphosphate (TPP) | 300 - 900 | Not Specified | Not Specified | 37.42 - 66.24 | [9] |
| Gelatin Nanoparticles | Gelatin | Glutaraldehyde | 139.87 | Not Specified | -32.67 | 91.23 | [10] |
Table 2: In Vitro Drug Release from Acyclovir Nanoparticles
| Nanoparticle Type | Release Medium | Time (hours) | Cumulative Release (%) | Release Kinetics Model | Reference |
| Solid Lipid Nanoparticles (SLNs) | Not Specified | Not Specified | Not Specified | Higuchi diffusion | [3] |
| Polymeric Nanoparticles (PLGA) | Not Specified | 32 | 57.71 - 78.31 | Fickian and non-Fickian diffusion, Zero-order | [8] |
| Chitosan Nanoparticles | Not Specified | 12 | Sustained Release | Zero-order, Super case II transport | [9] |
| Gelatin Nanoparticles | Not Specified | Not Specified | Not Specified | First-order, Korsmeyer-Peppas | [10] |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and evaluation of antiviral-loaded nanoparticles are provided below. These protocols are generalized and should be optimized for this compound based on its specific physicochemical properties.
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Microemulsion Technique
Objective: To encapsulate a hydrophilic antiviral drug (e.g., this compound) within a solid lipid matrix.
Materials:
-
Solid lipid (e.g., Compritol 888 ATO, Precirol ATO 5)
-
Surfactant (e.g., Polysorbate 20, Poloxamer 188)
-
Co-surfactant (e.g., Soy lecithin)
-
This compound
-
Distilled water
-
Organic solvent (if using solvent emulsification/evaporation method, e.g., chloroform:ethanol 9:1)
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 10°C above its melting point.
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in distilled water and heat to the same temperature as the lipid phase.
-
Drug Incorporation:
-
For hydrophilic drugs like acyclovir (and likely this compound), the drug can be dissolved in the aqueous phase.
-
Alternatively, for a solvent emulsification-evaporation approach, dissolve the drug and lipid in a suitable organic solvent mixture.
-
-
Emulsification:
-
Microemulsion Method: Add the lipid phase to the aqueous phase with continuous stirring to form a clear microemulsion.
-
Solvent Emulsification/Evaporation: Inject the organic phase into the aqueous phase under high-speed homogenization (e.g., 25,000 rpm for 10 minutes) in an ice bath to form a nanoemulsion.
-
-
Nanoparticle Formation:
-
Microemulsion Method: Disperse the hot microemulsion in cold water (2-3°C) under gentle stirring. The lipid will precipitate, forming SLNs.
-
Solvent Emulsification/Evaporation: Evaporate the organic solvent using a rotary evaporator to yield an aqueous suspension of SLNs.
-
-
Purification: Centrifuge the SLN suspension (e.g., 25,000 rpm for 1 hour at 10°C) to pellet the nanoparticles. Resuspend the pellet in fresh distilled water to remove excess surfactant and unencapsulated drug.
Protocol 2: Preparation of Polymeric Nanoparticles by Nanoprecipitation
Objective: To encapsulate this compound within a biodegradable polymeric matrix.
Materials:
-
Polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)
-
This compound
-
Water-miscible organic solvent (e.g., Acetone)
-
Aqueous phase (distilled water)
-
Stabilizer (e.g., Pluronic F68)
Procedure:
-
Dissolve the polymer (e.g., PLGA) and this compound in the water-miscible organic solvent.
-
Prepare the aqueous phase containing the stabilizer.
-
Add the organic phase dropwise to the aqueous phase under continuous stirring.
-
The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, forming nanoparticles and entrapping the drug.
-
Remove the organic solvent by evaporation under reduced pressure.
-
Purify the nanoparticles by centrifugation or dialysis to remove unencapsulated drug and excess stabilizer.
Protocol 3: In Vitro Drug Release Study
Objective: To determine the release profile of this compound from the nanoparticle formulation.
Materials:
-
This compound-loaded nanoparticles
-
Release medium (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Dialysis membrane (with a molecular weight cut-off that allows passage of the free drug but retains the nanoparticles)
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath (37°C)
Procedure:
-
Activate the dialysis membrane according to the manufacturer's instructions.
-
Place a known amount of the nanoparticle suspension into the dialysis bag and seal it.
-
Immerse the dialysis bag in a known volume of the release medium, maintained at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the withdrawn samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of the this compound-loaded nanoparticles on a relevant cell line.
Materials:
-
Cell line (e.g., Vero cells for herpes simplex virus studies)
-
Cell culture medium
-
This compound-loaded nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the nanoparticle formulation and control solutions (blank nanoparticles, free drug).
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Protocol 5: In Vivo Biodistribution Study
Objective: To determine the tissue distribution of the nanoparticle formulation in an animal model.
Materials:
-
Animal model (e.g., mice, rats)
-
Fluorescently labeled nanoparticles (e.g., incorporating a near-infrared dye) or radiolabeled nanoparticles
-
In vivo imaging system (for fluorescent nanoparticles) or a gamma counter (for radiolabeled nanoparticles)
Procedure:
-
Administer the labeled nanoparticle formulation to the animals via the desired route (e.g., intravenous injection).
-
At various time points post-administration, image the animals using the in vivo imaging system to visualize the distribution of the nanoparticles in real-time.
-
Alternatively, at each time point, euthanize a group of animals and harvest major organs (e.g., liver, spleen, lungs, kidneys, heart, brain).
-
For fluorescent nanoparticles, the fluorescence intensity in each organ can be measured ex vivo.
-
For radiolabeled nanoparticles, the radioactivity in each organ is measured using a gamma counter.
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in targeted antiviral therapy.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for developing targeted nanoparticles.
Caption: Targeted delivery of this compound-loaded nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Toxicity and Biodistribution Studies [bio-protocol.org]
- 5. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aciclovir - Wikipedia [en.wikipedia.org]
Application Note: Quantification of Acyclovir in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the quantification of acyclovir in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, bioequivalence evaluation, and therapeutic drug monitoring.
Introduction
Acyclovir is a potent antiviral drug primarily used for the treatment of infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1] It is a synthetic nucleoside analogue that inhibits the replication of viral DNA.[1] Accurate and reliable quantification of acyclovir concentrations in plasma is essential for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and preventing potential toxicity.[2][3] This document outlines a validated LC-MS/MS method for the determination of acyclovir in human plasma, offering high sensitivity and specificity.[4][5]
Mechanism of Action
Acyclovir is a prodrug that requires phosphorylation to become active. In virus-infected cells, the viral enzyme thymidine kinase (TK) converts acyclovir to acyclovir monophosphate. Cellular enzymes then further phosphorylate it to acyclovir triphosphate, the active form. Acyclovir triphosphate competitively inhibits viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[1][6]
Caption: Mechanism of action of Acyclovir.
Experimental Protocols
This section details the materials, reagents, and procedures for the quantification of acyclovir in human plasma.
Materials and Reagents
-
Acyclovir reference standard
-
Acyclovir-d4 (internal standard, IS)
-
Acetonitrile (LC-MS grade)[5]
-
Methanol (LC-MS grade)[5]
-
Formic acid (LC-MS grade)[5]
-
Ammonium acetate (LC-MS grade)[5]
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of acyclovir and acyclovir-d4 by dissolving the appropriate amount of each compound in methanol.
-
Working Solutions: Prepare serial dilutions of the acyclovir stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of acyclovir-d4 at a suitable concentration (e.g., 100 ng/mL) in a 50:50 mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting acyclovir from plasma samples.[7][8]
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate the plasma proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Caption: Plasma sample preparation workflow.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Isocratic or gradient elution can be optimized. |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions: | |
| Acyclovir | m/z 226.1 > 152.1 |
| Acyclovir-d4 (IS) | m/z 230.1 > 152.1 |
Method Validation and Performance
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[10]
Calibration Curve and Linearity
The calibration curve should be linear over the concentration range of interest.
| Parameter | Typical Value |
| Linearity Range | 1 - 2000 ng/mL[4][5] |
| Correlation Coefficient (r²) | ≥ 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision are determined by analyzing QC samples at low, medium, and high concentrations.
| Parameter | Acceptance Criteria |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[11] |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ)[11] |
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
| Parameter | Typical Value |
| LLOQ | 1.0 ng/mL[4][5] |
Recovery
The extraction recovery of acyclovir from the plasma matrix should be consistent and reproducible.
| Parameter | Typical Value |
| Extraction Recovery | > 85% |
Data Summary Tables
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| LC System | Standard HPLC/UHPLC system |
| MS System | Triple Quadrupole Mass Spectrometer |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI+ |
| MRM Transitions | Acyclovir: 226.1 > 152.1; Acyclovir-d4: 230.1 > 152.1 |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity (ng/mL) | 1.0 - 2000[4][5] |
| r² | > 0.99 |
| LLOQ (ng/mL) | 1.0[4][5] |
| Intra-day Precision (%CV) | < 10.3%[4] |
| Inter-day Precision (%CV) | < 10.3%[4] |
| Intra-day Accuracy (%Bias) | Within ±13%[4] |
| Inter-day Accuracy (%Bias) | Within ±13%[4] |
| Recovery | Consistent and reproducible |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of acyclovir in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it suitable for large-scale pharmacokinetic and bioequivalence studies. The validation data demonstrates that the method is accurate, precise, and reliable for its intended purpose.
References
- 1. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyclovir: Mechanism of Action, Pharmacokinetics, Safety and Clinical Applications | Semantic Scholar [semanticscholar.org]
- 3. scilit.com [scilit.com]
- 4. omicsonline.org [omicsonline.org]
- 5. DSpace [archive.hshsl.umaryland.edu]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ionsource.com [ionsource.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acyclovir in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant viral strains and the need for more potent therapeutic regimens have underscored the importance of combination antiviral therapy. This approach, utilizing two or more drugs with different mechanisms of action, can enhance efficacy, broaden the spectrum of activity, and reduce the likelihood of resistance development. Acyclovir, a cornerstone in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections, has been explored in combination with other antiviral agents to potentiate its effects.
These application notes provide a summary of the current understanding of acyclovir in combination therapy, detailed protocols for evaluating antiviral synergy, and a visualization of the underlying mechanisms of action.
Rationale for Combination Therapy
Combining antiviral agents is a strategic approach to enhance therapeutic outcomes. The primary goals of combination therapy include:
-
Synergistic or Additive Effects: Achieving a greater antiviral effect than the sum of the individual drugs.
-
Overcoming Drug Resistance: Providing activity against viral strains that may be resistant to one of the agents.
-
Reducing Drug Dosages: Potentially lowering the required dose of each drug, thereby minimizing toxicity.
-
Broadening Antiviral Spectrum: Targeting a wider range of viruses or viral processes.
Acyclovir in Combination with Other Antivirals: A Data Summary
| Combination | Virus Target(s) | Observed Effect | Reference(s) |
| Acyclovir + Vidarabine (ara-A) | HSV-1, HSV-2, VZV | Generally additive, occasionally synergistic.[1] The combination was more effective than individual drugs in reducing mortality in mice infected with HSV-2.[2][3][4] The synergistic effect is suggested to be dependent on the specific binding sites of the drugs on the viral DNA polymerase.[5] | |
| Acyclovir + Interferon | HSV-1, HSV-2 | Additive to synergistic effect in reducing viral plaque-forming units.[6] In vivo studies in mice with HSV-1 infection also demonstrated a synergistic interaction.[7][8] | |
| Acyclovir + CMX001 (Brincidofovir) | HSV-1, HSV-2 | Synergistically inhibited the replication of HSV in cell culture and synergistically reduced mortality in murine models of HSV infection.[9][10] CMX001 is also effective against acyclovir-resistant HSV strains.[10] | |
| Acyclovir + Ribavirin | HSV-1 | A machine learning model predicted a synergistic effect, which has been experimentally confirmed.[11][12] | |
| Acyclovir + Trifluridine and Adefovir | HSV-1 | A machine learning model predicted a synergistic effect.[11] | |
| Acyclovir + Brincidofovir and Brivudine | VZV | A machine learning model predicted a synergistic effect.[11] |
Experimental Protocols
Plaque Reduction Assay for Antiviral Synergy
The plaque reduction assay is a standard method to determine the inhibitory effect of antiviral compounds on viral replication. This protocol is adapted for evaluating the synergistic effects of two compounds.
Objective: To quantify the synergistic, additive, or antagonistic effect of acyclovir in combination with another antiviral agent.
Materials:
-
Confluent monolayers of susceptible host cells (e.g., Vero cells for HSV) in 6-well or 24-well plates.
-
Virus stock of known titer (Plaque Forming Units/mL).
-
Acyclovir and the second antiviral agent of interest.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., cell culture medium with 0.5% methylcellulose or agarose).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Fixative (e.g., 10% formalin).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Drug Preparation: Prepare serial dilutions of acyclovir and the second antiviral agent, both alone and in combination, in a checkerboard format.
-
Virus Infection: Aspirate the cell culture medium from the confluent monolayers and infect the cells with a standardized amount of virus (typically 50-100 PFU per well).
-
Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Drug Addition: After the adsorption period, remove the virus inoculum and add the prepared drug dilutions (single agents and combinations) to the respective wells.
-
Overlay: Add the overlay medium to each well. The semi-solid nature of this medium restricts the spread of progeny virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with a suitable fixative for at least 30 minutes.
-
Remove the fixative and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration and combination compared to the virus control (no drug).
-
The 50% effective concentration (EC50) for each drug alone and for the combinations is determined.
-
The interaction between the two drugs is typically analyzed by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Checkerboard Assay for Antiviral Synergy
The checkerboard assay is a microplate-based method to systematically test combinations of two compounds.
Objective: To determine the fractional inhibitory concentration (FIC) index for a combination of acyclovir and another antiviral agent.
Materials:
-
96-well microtiter plates.
-
Host cells susceptible to the virus.
-
Virus stock.
-
Acyclovir and the second antiviral agent.
-
Cell culture medium.
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo).
Procedure:
-
Drug Dilution:
-
In a 96-well plate, create serial dilutions of acyclovir along the x-axis (e.g., columns 1-10).
-
Create serial dilutions of the second antiviral agent along the y-axis (e.g., rows A-G).
-
The wells will contain a matrix of different concentrations of the two drugs. Include controls for each drug alone (e.g., column 11 for drug A, row H for drug B), a virus control (no drugs), and a cell control (no virus, no drugs).
-
-
Cell and Virus Addition: Add a suspension of host cells and virus to each well of the plate.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator until the virus control wells show significant cytopathic effect (CPE).
-
Assessment of Viral Inhibition:
-
Assess the CPE in each well microscopically.
-
Alternatively, use a cell viability assay to quantify the number of viable cells in each well. The amount of viable cells is inversely proportional to the viral replication.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) or EC50 for each drug alone.
-
For each well that shows inhibition of viral replication, the Fractional Inhibitory Concentration (FIC) is calculated for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
The interaction is interpreted as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or Indifference
-
FICI > 4: Antagonism
-
-
Visualizations
Mechanism of Action of Acyclovir
Caption: Mechanism of action of Acyclovir in a virus-infected host cell.
Synergistic Action of Acyclovir and Vidarabine
Caption: Proposed synergistic mechanism of Acyclovir and Vidarabine on viral DNA polymerase.
Experimental Workflow for Antiviral Synergy Testing
Caption: General experimental workflow for assessing antiviral synergy.
Conclusion
The combination of acyclovir with other antiviral agents represents a promising strategy to enhance its therapeutic efficacy, particularly in the context of emerging drug resistance. The protocols and data presented in these application notes provide a framework for researchers to design and execute studies to evaluate novel antiviral combinations. Further in vitro and in vivo studies are warranted to identify optimal combination regimens and to translate these findings into clinical practice.
References
- 1. Effect of acyclovir combined with other antiherpetic agents on varicella zoster virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of combinations of acyclovir with vidarabine or its 5'-monophosphate on herpes simplex viruses in cell culture and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Effect of combinations of acyclovir with vidarabine or its 5'-monophosphate on herpes simplex viruses in cell culture and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic antiviral activity of acyclovir and vidarabine against herpes simplex virus types 1 and 2 and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined Antiviral Effect of Interferon and Acyclovir on Herpes Simplex Virus Types 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic activity of combinations of recombinant human alpha interferon and acyclovir, administered concomitantly and in sequence, against a lethal herpes simplex virus type 1 infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic interaction between interferon-alpha and acyclovir in the treatment of herpes simplex virus type 1 infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CMX001 Potentiates the Efficacy of Acyclovir in Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CMX001 potentiates the efficacy of acyclovir in herpes simplex virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination therapy synergism prediction for virus treatment using machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Establishing a Murine Model for Efficacy Testing of Omaciclovir, a Novel Antiviral Agent
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for establishing a murine model to evaluate the in vivo efficacy of Omaciclovir, a novel investigational antiviral agent. The protocols outlined herein are based on established and validated methods for testing antiviral compounds against herpesviruses, such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). Given the lack of specific public data on this compound, this guide assumes it is an antiviral agent with a mechanism of action comparable to nucleoside analogs like Acyclovir, targeting viral DNA synthesis.[1][2][3][4][5][6] The experimental design, therefore, is tailored to assess the therapeutic efficacy of this compound in reducing viral replication, mitigating clinical signs of disease, and improving survival in a murine infection model. The specific choice of viral strain and murine model should be guided by the known in vitro activity spectrum of this compound.
Mechanism of Action (Hypothesized)
It is hypothesized that this compound, similar to Acyclovir, acts as a nucleoside analog.[1][3][4] This proposed mechanism involves the phosphorylation of this compound into its active triphosphate form by a virus-encoded thymidine kinase.[1][3] The triphosphate form then competitively inhibits the viral DNA polymerase and may also be incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral replication.[1][3]
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocols
Virus Propagation and Titration
A critical first step is the preparation of a high-titer viral stock. The choice of virus (e.g., HSV-1, HSV-2, or VZV) will depend on the primary target of this compound.
Protocol: Plaque Assay for Virus Titration
-
Cell Culture: Seed Vero cells (or another susceptible cell line) in 6-well plates and grow to 95-100% confluency.
-
Serial Dilutions: Prepare ten-fold serial dilutions of the viral stock in serum-free cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect with 200 µL of each viral dilution. Incubate for 1 hour at 37°C with 5% CO2, rocking the plates every 15 minutes to ensure even distribution of the inoculum.
-
Overlay: After incubation, aspirate the inoculum and overlay the cell monolayer with 2 mL of an overlay medium (e.g., 1:1 mixture of 2X Minimum Essential Medium and 1.6% carboxymethylcellulose).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Staining and Counting: Aspirate the overlay medium and stain the cells with a 0.1% crystal violet solution. Count the number of plaques at a dilution that yields between 20 and 100 plaques per well.
-
Calculation: Calculate the virus titer in plaque-forming units per milliliter (PFU/mL).
Murine Model of Cutaneous HSV-1 Infection
This model is well-established for evaluating the efficacy of topical and systemic antiviral agents against HSV-1.
Protocol: Hairless Mouse Model of Cutaneous HSV-1 Infection
-
Animals: Use 6-8 week old female hairless mice (SKH1 or similar strain).
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Scarification: Lightly scarify a 1 cm² area on the flank of each mouse using a 27-gauge needle in a grid pattern.
-
Inoculation: Apply a 10 µL suspension of HSV-1 (e.g., KOS strain) containing 1 x 10^6 PFU to the scarified area and gently rub it in.
-
Treatment: Initiate treatment with this compound at a predetermined time post-infection (e.g., 24 hours). The route of administration (topical, oral, or intraperitoneal) and dosing regimen should be based on pharmacokinetic and toxicity data. A vehicle control group and a positive control group (e.g., Acyclovir) should be included.
-
Monitoring: Monitor the mice daily for up to 14 days for the development of skin lesions, neurological signs, and mortality.
-
Clinical Scoring: Score the severity of skin lesions daily using a standardized scoring system (see Table 1).
Table 1: Clinical Scoring of Cutaneous HSV-1 Lesions
| Score | Description of Lesions |
| 0 | No visible lesions |
| 1 | Faint erythema |
| 2 | Erythema and a few small vesicles |
| 3 | Multiple, coalescing vesicles |
| 4 | Ulceration and scabbing of the lesion area |
| 5 | Necrosis and zosteriform spread |
Efficacy Endpoints
The efficacy of this compound will be determined by several key endpoints.
a. Clinical Score: The mean daily clinical scores for each treatment group will be calculated and compared.
b. Survival Rate: The percentage of surviving mice in each group will be recorded daily.
c. Viral Load in Tissues: On day 3 or 4 post-infection, a subset of mice from each group will be euthanized, and tissues (skin, spinal cord, and brain) will be harvested for viral load quantification.
Protocol: Viral Load Quantification by qPCR
-
DNA Extraction: Extract total DNA from the harvested tissues using a commercial DNA extraction kit.
-
qPCR: Perform quantitative PCR using primers and a probe specific for a conserved region of the viral genome (e.g., the glycoprotein G gene for HSV-1). A standard curve of known viral DNA concentrations should be included to quantify the viral copy number.
-
Data Analysis: Express the viral load as viral genome copies per milligram of tissue.
Pharmacokinetic and Toxicity Studies
Preliminary studies should be conducted to determine the pharmacokinetic profile and potential toxicity of this compound in mice.
a. Pharmacokinetic Analysis: Administer a single dose of this compound to uninfected mice and collect blood samples at various time points. Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS) to determine key parameters such as Cmax, Tmax, and half-life.
b. Toxicity Assessment: Administer escalating doses of this compound to uninfected mice for a period of 7-14 days. Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and any adverse clinical signs. At the end of the study, perform hematology, serum chemistry analysis, and histopathological examination of major organs.
Data Presentation
All quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 2: Efficacy of this compound in the Murine Cutaneous HSV-1 Model
| Treatment Group | Mean Clinical Score (Day 5) | Peak Viral Titer in Skin (log10 PFU/g) | Survival Rate (%) |
| Vehicle Control | |||
| This compound (X mg/kg) | |||
| This compound (Y mg/kg) | |||
| Acyclovir (Z mg/kg) |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
Experimental Workflow and Logical Relationships
Caption: Overall experimental workflow for this compound efficacy testing.
Conclusion
The establishment of a robust and reproducible murine model is paramount for the pre-clinical evaluation of this compound. The protocols detailed in this document provide a solid framework for assessing the in vivo efficacy of this novel antiviral agent against herpesvirus infections. Careful adherence to these methodologies, coupled with thorough data analysis, will yield critical insights into the therapeutic potential of this compound and inform its further clinical development.
References
- 1. Aciclovir - Wikipedia [en.wikipedia.org]
- 2. Acyclovir: Mechanism of Action, Pharmacokinetics, Safety and Clinical Applications | Semantic Scholar [semanticscholar.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyclovir in the Treatment of Herpes Viruses - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low solubility of Omaciclovir in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Omaciclovir.
Frequently Asked Questions (FAQs)
Q1: What are the known chemical properties of this compound?
This compound is a nucleoside analog with antiviral activity, specifically known as a potent and selective inhibitor of herpesvirus replication.[1] Its chemical formula is C10H15N5O3, and it has a molecular weight of 253.26 g/mol .[1][2]
Q2: Why is this compound expected to have low aqueous solubility?
Q3: What are the initial steps to address low solubility of this compound in my experiments?
Initial troubleshooting should focus on simple and rapid methods to assess the impact of pH and co-solvents on this compound's solubility. These approaches can often provide a significant improvement with minimal formulation development.
Q4: Can you suggest some common formulation strategies to enhance this compound's solubility for in vitro and in vivo studies?
Several strategies can be employed, ranging from simple adjustments to more complex formulations. These include pH modification, the use of co-solvents, solid dispersions, complexation with cyclodextrins, and the use of surfactants or nanotechnology.[4][5][6][7] The choice of method will depend on the specific requirements of your experiment (e.g., desired concentration, route of administration, toxicity concerns).
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer.
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen aqueous medium.
Solutions:
-
pH Adjustment: this compound, like Acyclovir, is amphoteric.[8] Its solubility can be significantly influenced by the pH of the solution. Experiment with acidic or basic buffers to ionize the molecule, which generally increases aqueous solubility. For weakly basic drugs, lowering the pH can increase solubility, while for weakly acidic drugs, a higher pH is beneficial.[9][10]
-
Co-solvency: Introduce a water-miscible organic solvent in which this compound is more soluble. Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[5][9] This technique works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[9]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[6][9] Non-ionic surfactants like Polysorbate 80 (Tween 80) and Poloxamers are often used in pharmaceutical formulations.[6]
Issue 2: I need to prepare a high-concentration stock solution of this compound.
Possible Cause: Standard aqueous buffers are insufficient to achieve the desired high concentration due to the inherent low solubility of the compound.
Solutions:
-
Organic Solvents: For stock solutions that will be further diluted into aqueous media, preparing the initial concentrate in an organic solvent like DMSO is a common practice. Acyclovir, for instance, is soluble in DMSO at approximately 7 mg/mL.[11]
-
Solid Dispersion: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[7][12] The drug is typically in an amorphous form, which has higher energy and thus greater solubility and dissolution rate compared to the crystalline form. Common carriers include polymers like PVP K-30 and PEGs.[7]
-
Nanotechnology: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate.[4][13] Techniques like nano-suspensions can be explored.[4]
Experimental Protocols
Protocol 1: pH-Solubility Profile of this compound
Objective: To determine the solubility of this compound across a range of pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound as a function of pH.
Protocol 2: Evaluation of Co-solvent Systems
Objective: To assess the effectiveness of different co-solvents in enhancing the solubility of this compound.
Methodology:
-
Select a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 3-5 from the pH-Solubility Profile protocol.
-
Plot the solubility of this compound against the percentage of each co-solvent.
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the drug molecule | Simple, cost-effective | Potential for pH-related degradation, limited by physiological tolerance |
| Co-solvency | Reduction of solvent polarity | Can achieve significant solubility increase | Potential for toxicity of the co-solvent, may affect drug stability |
| Solid Dispersion | Drug is dispersed in a carrier, often in an amorphous state | Enhances both solubility and dissolution rate | Can be physically unstable (recrystallization), manufacturing process can be complex |
| Surfactant Use | Micellar encapsulation of the drug | Effective at low concentrations, can be used for various administration routes | Potential for toxicity, can have complex phase behavior |
| Nanotechnology | Increased surface area due to particle size reduction | Significantly improves dissolution rate | Can be expensive to produce, potential for particle aggregation |
Table 2: Solubility of Acyclovir (a related compound) in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water (25°C) | 1.62 | [3] |
| 1 M HCl | 50 | [11] |
| DMSO | 7 | [11] |
| PBS (pH 7.2) | 0.2 | [14] |
This data for Acyclovir is provided as a reference to guide initial solvent selection for this compound.
Visualizations
Caption: Workflow for addressing low this compound solubility.
Caption: Methods to enhance this compound dissolution.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. GSRS [precision.fda.gov]
- 3. Acyclovir | C8H11N5O3 | CID 135398513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. brieflands.com [brieflands.com]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. Acyclovir as an Ionic Liquid Cation or Anion Can Improve Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of solubility enhancements | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Acyclovir - LKT Labs [lktlabs.com]
- 12. Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions: a review [wisdomlib.org]
- 13. Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Omaciclovir Dosage Optimization
Disclaimer: Information regarding a specific drug named "Omaciclovir" is not publicly available. This technical support guide has been created as a generalized resource for researchers working with antiviral compounds, using "this compound" as a hypothetical example. The principles, protocols, and troubleshooting advice are based on established methodologies in virology and cell biology.
Introduction to this compound
This compound is a novel antiviral agent under investigation for its therapeutic potential. As with any experimental compound, establishing a therapeutic window where it is effective against the target virus while exhibiting minimal toxicity to host cells is a critical step in preclinical development. This guide provides an overview of how to approach dosage optimization to minimize cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is hypothesized to be a nucleoside analog that inhibits viral DNA polymerase, a common mechanism for antiviral drugs.[1][2] By incorporating into the growing viral DNA chain, it prematurely terminates replication. However, at higher concentrations, it may also interfere with host cell DNA polymerase, leading to cytotoxicity.
Q2: What are the common causes of this compound-induced cytotoxicity?
Cytotoxicity associated with this compound can stem from two primary sources:
-
On-target effects: Inhibition of host cell DNA polymerase at high concentrations.
-
Off-target effects: Interaction with other cellular targets not intended to be modulated by the drug, potentially disrupting essential cellular processes.[3][4]
Q3: How is the therapeutic window of this compound determined?
The therapeutic window is determined by comparing the compound's efficacy (IC50 - the concentration that inhibits 50% of viral replication) with its cytotoxicity (CC50 - the concentration that causes a 50% reduction in cell viability). The selectivity index (SI), calculated as CC50 / IC50, provides a quantitative measure of the therapeutic window. A higher SI value is desirable.
Troubleshooting High Cytotoxicity
Q1: My cell viability has significantly decreased after treatment with this compound, even at concentrations expected to be safe. What should I do?
Several factors could be contributing to unexpected cytotoxicity. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q2: I am observing cytotoxicity, but I am unsure if it is due to apoptosis or necrosis. How can I differentiate between the two?
Different cytotoxicity assays can elucidate the mechanism of cell death.[5][6][7]
-
To detect necrosis: An LDH (Lactate Dehydrogenase) release assay is recommended, as it measures membrane integrity.[8][9]
-
To detect apoptosis: Consider using an Annexin V/Propidium Iodide staining assay followed by flow cytometry, or a Caspase-3/7 activity assay.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][10]
Materials:
-
96-well plate with cultured cells
-
This compound (various concentrations)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
Protocol 2: LDH Release Assay for Cytotoxicity
The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[5][7]
Materials:
-
96-well plate with cultured cells
-
This compound (various concentrations)
-
Commercially available LDH assay kit
-
Plate reader (490 nm)
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound, a vehicle control, and a lysis control.
-
Incubate for the desired treatment period.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Read the absorbance at 490 nm.
Data Presentation
Table 1: Hypothetical this compound Efficacy and Cytotoxicity Data
| This compound Conc. (µM) | % Viral Inhibition | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| 0.1 | 15 | 98 | 2 |
| 1 | 52 | 95 | 5 |
| 10 | 95 | 88 | 12 |
| 50 | 99 | 55 | 48 |
| 100 | 99 | 20 | 85 |
Table 2: Calculated IC50, CC50, and Selectivity Index
| Parameter | Value (µM) |
| IC50 | 0.95 |
| CC50 (MTT) | 52.5 |
| CC50 (LDH) | 51.0 |
| Selectivity Index (MTT) | 55.3 |
| Selectivity Index (LDH) | 53.7 |
Visualizing Pathways and Workflows
Caption: Hypothetical signaling pathways for this compound.
Caption: Experimental workflow for dosage optimization.
References
- 1. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 6. omicsonline.org [omicsonline.org]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. opentrons.com [opentrons.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Omaciclovir instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with Omaciclovir in solution during experiments.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in this compound Solution
Question: My this compound solution, which was initially clear, has become cloudy or has formed a precipitate. What could be the cause and how can I resolve this?
Answer:
Precipitation of this compound from a solution can be attributed to several factors, primarily related to solubility limits and storage conditions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Exceeded Solubility Limit | This compound has specific solubility limits in different solvents. Verify that the concentration of your solution does not exceed the known solubility in the solvent system you are using. If it does, you may need to dilute the solution or choose a different solvent system. For example, a common solvent system is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which can achieve a solubility of at least 5.75 mg/mL.[1] |
| Temperature Fluctuations | Changes in temperature can affect the solubility of this compound. A decrease in temperature can lead to precipitation. If precipitation is observed after storage at a lower temperature, gentle warming and/or sonication can be used to redissolve the compound.[1] |
| Improper Storage | For stock solutions, it is recommended to aliquot and store them at -80°C for up to 6 months or at -20°C for up to 1 month to prevent inactivation from repeated freeze-thaw cycles.[1] Storing aqueous solutions for more than a day is generally not recommended. |
| pH of the Solution | The pH of the solution can significantly impact the solubility of purine analogs like this compound. While specific data for this compound is limited, related compounds like Acyclovir have their lowest solubility near their isoelectric point. Ensure the pH of your buffer system is optimal for this compound solubility. |
Issue 2: Loss of this compound Potency or Activity Over Time
Question: I have observed a decrease in the expected biological activity of my this compound solution. What could be causing this degradation?
Answer:
Loss of potency is likely due to the chemical degradation of this compound. The stability of this compound in solution is influenced by factors such as pH, exposure to light, and the presence of oxidizing agents. While specific degradation pathways for this compound are not extensively published, data from the structurally similar compound Acyclovir provides valuable insights into potential degradation mechanisms.[2][3]
Potential Degradation Pathways (Inferred from Acyclovir):
-
Hydrolysis: this compound may undergo hydrolysis, particularly under acidic or alkaline conditions. Acid-catalyzed hydrolysis is a significant degradation pathway for Acyclovir, leading to the formation of guanine as a major degradation product.[3][4]
-
Oxidation: The presence of oxidizing agents can lead to the degradation of this compound. Acyclovir has been shown to degrade under oxidative stress.[3]
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of this compound in solution.[2][3] While solid this compound is relatively stable to light, solutions are more susceptible to photolytic degradation.[3]
Troubleshooting Workflow for Potency Loss:
Caption: Troubleshooting workflow for this compound potency loss.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound?
A1: this compound can be dissolved in various solvent systems. Here are some examples for preparing a stock solution:
| Protocol | Solvent System | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5.75 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5.75 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 5.75 mg/mL |
| Data from MedchemExpress[1] |
For long-term storage, it is recommended to aliquot stock solutions and store them at -80°C for up to 6 months or at -20°C for up to 1 month .[1] Avoid repeated freeze-thaw cycles.
Q2: How does pH affect the stability of this compound in solution?
A2: While specific pH stability data for this compound is limited, based on its structural analog Acyclovir, it is expected to be most stable in neutral to slightly alkaline conditions. Acyclovir degrades extensively in acidic conditions.[3] Therefore, it is crucial to control the pH of your experimental solutions to minimize degradation.
Q3: Is this compound sensitive to light?
A3: Yes, this compound in solution is likely sensitive to light. Acyclovir exhibits photolytic degradation when exposed as a solution in water.[3] It is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the potential degradation products of this compound?
A4: Specific degradation products of this compound have not been extensively reported. However, based on studies of Acyclovir, a primary degradation product resulting from acidic hydrolysis and photolysis is guanine .[3] Other potential degradation products could arise from oxidation or other hydrolytic processes.
Q5: How can I detect and quantify this compound and its potential degradation products?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying this compound and separating it from its degradation products. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a buffer and an organic modifier (e.g., methanol or acetonitrile).[3][5] Detection is usually performed using a UV detector at a wavelength around 252-255 nm.[3][6]
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound (Based on Acyclovir)
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Optimization will be required for specific instrumentation and experimental conditions.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
Phosphoric acid or other suitable buffer components
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions (Example):
-
Mobile Phase: Water:Methanol (90:10 v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: 252 nm[3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with the mobile phase to the desired concentration within the linear range of the assay.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Forced Degradation Studies (to validate stability-indicating nature of the method):
-
Acid Hydrolysis: Incubate the this compound solution with 0.1 N HCl at room temperature or elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Incubate the this compound solution with 0.1 N NaOH at room temperature.
-
Oxidative Degradation: Treat the this compound solution with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Photolytic Degradation: Expose the this compound solution to UV light.
-
Thermal Degradation: Heat the this compound solution at an elevated temperature (e.g., 70°C).
After exposure to stress conditions, neutralize the samples if necessary, dilute to the appropriate concentration, and analyze by HPLC to observe the formation of degradation peaks and the decrease in the parent this compound peak.
Signaling Pathway
Mechanism of Action of this compound (Inferred from Acyclovir)
This compound, as a guanosine analog, is believed to exert its antiviral activity through a mechanism similar to that of Acyclovir. The drug is selectively activated in virus-infected cells, leading to the inhibition of viral DNA synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HPLC and HPLC/MS/MS Studies on Stress, Accelerated and Intermediate Degradation Tests of Antivirally Active Tricyclic Analog of Acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stress studies on acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability-indicating HPLC method for acyclovir and lidocaine in topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Improving the Oral Bioavailability of Omaciclovir
Disclaimer: Publicly available pharmacokinetic data for Omaciclovir is limited. This guide leverages established principles and data from the structurally similar nucleoside analog, acyclovir, and its prodrug, valacyclovir, to provide a framework for troubleshooting and improving the oral bioavailability of this compound. Researchers should generate specific data for this compound to validate these approaches.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound show low and variable oral bioavailability. What are the likely causes?
A1: Low oral bioavailability for nucleoside analogs like this compound is common and typically stems from two main factors:
-
Poor Permeability: Due to their hydrophilic nature, these compounds often have difficulty crossing the lipid-rich intestinal epithelial barrier.
-
First-Pass Metabolism: The drug may be metabolized in the gut wall or liver before it reaches systemic circulation.
For this compound, its hydrophilic character is the most probable cause of poor absorption.
Q2: What is a prodrug strategy and how can it help with this compound?
A2: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For nucleoside analogs, a common strategy is to attach a lipophilic moiety, such as an amino acid, to the parent drug. This increases the drug's lipophilicity, allowing it to be more easily absorbed. Once absorbed, enzymes in the body cleave off the promoiety, releasing the active drug.
A known prodrug of this compound is Valthis compound , which is the L-valyl ester of this compound. This is analogous to valacyclovir, the L-valyl ester of acyclovir, which significantly improves oral bioavailability.[1][2] Another reported prodrug is Valthis compound stearate .[3][4][5]
Q3: Besides a prodrug approach, what other formulation strategies can I explore for this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly permeable drugs:
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubility and absorption.[6][7]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, increasing their aqueous solubility and subsequent absorption.[8][9][10]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation and enhance its uptake across the intestinal epithelium.[11][12]
Q4: How do I choose the right in vitro model to test this compound's intestinal permeability?
A4: The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[13][14] These cells, derived from human colon adenocarcinoma, form a polarized monolayer that mimics the intestinal barrier, complete with tight junctions and relevant transporter proteins.[15][16] This assay can help you determine the apparent permeability coefficient (Papp) of this compound and its prodrugs and investigate the potential for active transport or efflux.
Troubleshooting Guide for this compound Bioavailability Experiments
| Issue Encountered | Potential Cause | Recommended Action |
| Low apparent permeability (Papp) of this compound in Caco-2 assay. | This compound is likely a Biopharmaceutics Classification System (BCS) Class III or IV compound (high solubility, low permeability or low solubility, low permeability). | 1. Synthesize and test a prodrug of this compound (e.g., Valthis compound). 2. Evaluate the impact of permeation enhancers. 3. Formulate this compound with cyclodextrins to improve solubility and permeability.[9] |
| High efflux ratio (>2) in bidirectional Caco-2 assay. | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells. | 1. Co-administer this compound with known P-gp inhibitors (e.g., verapamil) in the Caco-2 assay to confirm P-gp involvement. 2. Design prodrugs that are not substrates for efflux transporters. |
| Low this compound exposure (AUC) in rats after oral dosing, despite good in vitro permeability. | This suggests significant first-pass metabolism in the liver or gut wall. | 1. Conduct in vitro metabolism studies using liver microsomes or S9 fractions to identify metabolic pathways. 2. If metabolism is extensive, consider a prodrug approach that may alter the metabolic site or use formulation strategies (e.g., lipid-based systems) that can promote lymphatic absorption, partially bypassing the liver. |
| High variability in plasma concentrations in animal studies. | This could be due to formulation issues (e.g., poor dissolution), or physiological factors in the animals. | 1. Optimize the formulation to ensure complete dissolution. 2. For preclinical studies, consider using a solution or a well-dispersed suspension to minimize formulation-related variability. |
Data Presentation: Acyclovir vs. Valacyclovir as an Analog for this compound
The following table summarizes the pharmacokinetic parameters of acyclovir and its prodrug valacyclovir, illustrating the significant improvement in oral bioavailability achieved with the prodrug strategy. Similar improvements would be the goal for this compound and its prodrug, Valthis compound.
| Parameter | Acyclovir (Oral) | Valacyclovir (Oral) | Reference |
| Bioavailability (%) | 15 - 30% | ~54% | [1] |
| Median Bioavailability (%) | 21.5% | 70.1% | [2] |
| Mean Bioavailability (%) | 26.7% | 44.9% | [17] |
| Maximum Concentration (Cmax) | Lower | 3-5 times higher than with acyclovir | [2] |
| Time to Cmax (Tmax) | ~1.5 - 2.5 hours | Similar to acyclovir | [2] |
| Dosing Frequency | 4-5 times daily | 2-3 times daily | [17] |
Note: The values represent the bioavailability of acyclovir after administration of either acyclovir or valacyclovir.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound and its prodrugs across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES and glucose)
-
Test compounds (this compound, Valthis compound) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range for your laboratory.
-
Preparation: Wash the monolayers with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.
-
Transport Study (Apical to Basolateral - A to B):
-
Add the test compound solution in transport buffer to the apical (A) side of the insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer. Collect a sample from the apical side at the beginning and end of the experiment.
-
-
Transport Study (Basolateral to Apical - B to A): To assess active efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral side and sampling from the apical side.
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration in the donor chamber.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Objective: To determine and compare the pharmacokinetic profiles and oral bioavailability of this compound and Valthis compound in rats.
Materials:
-
Sprague-Dawley rats (male, 200-250g) with cannulated jugular veins
-
This compound and Valthis compound
-
Dosing vehicles (e.g., water, 0.5% methylcellulose)
-
Intravenous formulation of this compound (for bioavailability calculation)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge, LC-MS/MS
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least 3 days before the study. Fast rats overnight before dosing.
-
Dosing:
-
Oral Group (n=3-5 per compound): Administer this compound or Valthis compound via oral gavage at a predetermined dose.
-
Intravenous Group (n=3-5): Administer this compound via the jugular vein cannula at a lower dose to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (~0.2 mL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the plasma concentrations of this compound (and Valthis compound if necessary) using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
Caption: General activation pathway for a Valthis compound prodrug.
Caption: Experimental workflow for formulation screening of this compound.
References
- 1. Absolute bioavailability and metabolic disposition of valaciclovir, the L-valyl ester of acyclovir, following oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability of Aciclovir after Oral Administration of Aciclovir and Its Prodrug Valaciclovir to Patients with Leukopenia after Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. S-Allylmercapturic Acid | Black Garlic | TargetMol [targetmol.com]
- 5. GSRS [precision.fda.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Electrospun formulation of acyclovir/cyclodextrin nanofibers for fast-dissolving antiviral drug delivery [inis.iaea.org]
- 9. Cyclodextrins in the antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyclodextrinnews.com [cyclodextrinnews.com]
- 11. Strategies to increase the oral bioavailability of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. uu.diva-portal.org [uu.diva-portal.org]
- 16. enamine.net [enamine.net]
- 17. Comparative bioavailability of acyclovir from oral valacyclovir and acyclovir in patients treated for recurrent genital herpes simplex virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Omaciclovir-Resistant Viral Strains In Vitro
Disclaimer: Information regarding omaciclovir is limited in publicly available scientific literature. Therefore, this guide is substantially based on the well-documented mechanisms of action and resistance observed for acyclovir, a structurally and functionally similar antiviral medication. The principles and protocols described herein are intended to serve as a general framework for research on this compound resistance and may require optimization as more specific data on this compound becomes available.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action of this compound?
This compound is classified as a DNA polymerase inhibitor. Like acyclovir, it is likely a nucleoside analog that, upon activation by viral and cellular kinases, inhibits viral DNA synthesis. This process is initiated by the viral thymidine kinase (TK), which phosphorylates this compound to its monophosphate form. Cellular enzymes then convert the monophosphate to the active triphosphate, which competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. Incorporation of this compound triphosphate leads to chain termination and halts viral replication.
Q2: What are the primary mechanisms by which viruses can develop resistance to this compound in vitro?
Based on resistance patterns observed with acyclovir, two primary mechanisms are anticipated:
-
Alterations in the Viral Thymidine Kinase (TK) Gene: Mutations in the viral TK gene can lead to reduced or absent TK activity. This prevents the initial, crucial phosphorylation step, rendering this compound inactive.
-
Mutations in the Viral DNA Polymerase Gene: Changes in the viral DNA polymerase can alter its substrate specificity, reducing its affinity for this compound triphosphate. This allows the natural dGTP to outcompete the drug, enabling viral DNA synthesis to proceed even in the presence of the activated drug.
Q3: How can I determine if my viral strain is resistant to this compound?
Resistance is typically determined using phenotypic assays that measure the concentration of the drug required to inhibit viral replication by 50% (EC₅₀). A significant increase in the EC₅₀ value of a viral isolate compared to a known susceptible (wild-type) strain is indicative of resistance. Genotypic analysis, such as sequencing of the viral TK and DNA polymerase genes, can then be used to identify the specific mutations responsible for resistance.
Q4: Is cross-resistance with other antiviral drugs expected for this compound-resistant strains?
Yes, cross-resistance is likely. This compound-resistant strains with mutations in the thymidine kinase gene are often cross-resistant to other nucleoside analogs that require TK for activation, such as ganciclovir. Strains with mutations in the DNA polymerase may show cross-resistance to other polymerase inhibitors, including foscarnet, depending on the specific mutation.
Troubleshooting Guide
Problem 1: Inconsistent EC₅₀ values in my plaque reduction assay.
-
Question: Are you using a consistent and low multiplicity of infection (MOI)?
-
Answer: A high MOI can lead to rapid cell death and make it difficult to accurately count plaques, resulting in variable EC₅₀ values. It is recommended to use an MOI that results in well-isolated plaques.
-
-
Question: Is your cell monolayer healthy and confluent at the time of infection?
-
Answer: Unhealthy or non-confluent cell monolayers can affect viral replication and plaque formation, leading to inconsistent results. Ensure cells are in the logarithmic growth phase and form a uniform monolayer.
-
-
Question: Are your drug dilutions accurate?
-
Answer: Inaccurate serial dilutions of this compound can lead to significant variations in the final concentrations and, consequently, the calculated EC₅₀. Prepare fresh dilutions for each experiment and use calibrated pipettes.
-
Problem 2: My viral isolate shows high EC₅₀ for this compound, but I cannot find any mutations in the TK gene.
-
Question: Have you sequenced the viral DNA polymerase gene?
-
Answer: Resistance can arise from mutations in the DNA polymerase gene that prevent the binding of activated this compound. Sequence the entire coding region of the DNA polymerase gene and compare it to the sequence of a susceptible reference strain.
-
-
Question: Could there be a mixed population of viruses?
-
Answer: The viral isolate may contain a mixture of susceptible and resistant strains. Plaque-purify the isolate to obtain a clonal population before repeating the genotypic and phenotypic analyses.
-
Problem 3: The viral strain reported as resistant does not grow well in culture.
-
Question: Are you using the appropriate cell line for this viral strain?
-
Answer: Some viral strains have specific host cell requirements. Ensure you are using a cell line that is known to be permissive for the virus you are studying.
-
-
Question: Have you considered that the resistance-conferring mutation might impact viral fitness?
-
Answer: Mutations, particularly in the DNA polymerase, can sometimes reduce the replication efficiency of the virus. Try infecting at a higher MOI or allowing for a longer incubation period.
-
Quantitative Data Summary
The following tables present hypothetical data based on typical findings for acyclovir resistance, which can be used as a reference for what might be expected with this compound.
Table 1: Phenotypic Susceptibility of Herpes Simplex Virus Type 1 (HSV-1) Strains to this compound
| Viral Strain | This compound EC₅₀ (µM) | Resistance Factor (Fold-increase) | Genotype (Relevant Mutations) |
| Wild-Type (KOS) | 0.8 | 1.0 | TK wild-type, Pol wild-type |
| Resistant Isolate 1 | 25.6 | 32.0 | TK (G523V) |
| Resistant Isolate 2 | >100 | >125 | TK (frameshift) |
| Resistant Isolate 3 | 12.8 | 16.0 | Pol (A719V) |
Table 2: Cross-Resistance Profile of this compound-Resistant HSV-1 Strains
| Viral Strain | This compound EC₅₀ (µM) | Ganciclovir EC₅₀ (µM) | Foscarnet EC₅₀ (µM) |
| Wild-Type (KOS) | 0.8 | 1.2 | 50 |
| Resistant Isolate 1 | 25.6 | 30.1 | 55 |
| Resistant Isolate 2 | >100 | >120 | 48 |
| Resistant Isolate 3 | 12.8 | 1.5 | 150 |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Phenotypic Characterization
-
Cell Seeding: Seed 6-well plates with a suitable host cell line (e.g., Vero cells for HSV) at a density that will result in a confluent monolayer the following day.
-
Drug Dilution: Prepare serial dilutions of this compound in serum-free cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Virus Preparation: Dilute the viral stock to a concentration that will yield 50-100 plaque-forming units (PFU) per well.
-
Infection: Aspirate the growth medium from the cell monolayers and infect the cells with 200 µL of the prepared virus dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Drug Addition: After incubation, add 2 mL of the corresponding this compound dilution mixed with an overlay medium (e.g., medium containing 1% methylcellulose) to each well. Include a "no drug" control.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.
-
Plaque Staining and Counting: Aspirate the overlay medium and stain the cell monolayer with a crystal violet solution. Count the number of plaques in each well.
-
EC₅₀ Calculation: Calculate the EC₅₀ value as the concentration of this compound that reduces the number of plaques by 50% compared to the "no drug" control.
Protocol 2: Genotypic Analysis of Viral TK and DNA Polymerase Genes
-
Viral DNA Extraction: Extract viral DNA from an infected cell lysate using a commercial viral DNA extraction kit.
-
PCR Amplification: Amplify the entire coding regions of the viral thymidine kinase (TK) and DNA polymerase genes using specific primers.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR products using both forward and reverse primers to ensure accuracy.
-
Sequence Analysis: Align the obtained sequences with the sequence of a known wild-type reference strain to identify any mutations.
Visualizations
Caption: Presumed signaling pathway of this compound action.
Caption: Workflow for characterizing this compound resistance.
Caption: Troubleshooting inconsistent EC₅₀ results.
Technical Support Center: High-Concentration Acyclovir (Omaciclovir) Animal Model Studies
Disclaimer: The initial search for "Omaciclovir" did not yield specific results. Based on the similarity of the name and the context of the query, this document has been prepared based on the extensive available data for Acyclovir . Researchers should verify the identity of their test compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues during in vivo experiments with high concentrations of Acyclovir.
Frequently Asked Questions (FAQs)
Q1: What are the most common acute side effects observed with high-concentration Acyclovir in animal models?
High doses of Acyclovir, particularly when administered intravenously, can lead to acute renal failure. This is primarily due to the low solubility of Acyclovir in urine, which can lead to crystalluria (the formation of crystals in the urine) and obstructive nephropathy.[1] Signs of acute toxicity can also include nausea, vomiting, and changes in liver enzymes.
Q2: What is the reported LD50 for Acyclovir in common animal models?
The median lethal dose (LD50) for Acyclovir varies depending on the route of administration and the animal model. Oral administration generally has a very high LD50 due to limited absorption.
| Animal Model | Route of Administration | LD50 |
| Mice | Oral | >10,000 mg/kg |
| Rats | Oral | >20,000 mg/kg |
| Mice | Intravenous (IV) | 405 mg/kg |
| Rats | Intravenous (IV) | >600 mg/kg |
Q3: Are there known effects of high-dose Acyclovir on reproductive organs?
Yes, reproductive toxicity has been observed in some animal studies at high doses. These effects can include testicular atrophy and aspermatogenesis (impaired sperm production) in male rats and dogs. In female animals, high doses have been associated with a reduction in implantation efficacy. It is crucial to consult detailed reproductive toxicity study reports for specific dose-response relationships.
Q4: What are the typical histological findings in the kidneys following Acyclovir-induced nephrotoxicity?
Histological examination of the kidneys in cases of Acyclovir-induced nephrotoxicity often reveals tubular necrosis, hypercellular glomeruli with mesangial proliferation, and the presence of birefringent, needle-shaped crystals within the renal tubules.[2] Interstitial inflammation may also be observed.
Troubleshooting Guides
This section provides guidance on common issues encountered during high-concentration Acyclovir studies.
Issue 1: Unexpected Animal Mortality or Severe Morbidity
Symptoms:
-
Sudden death of animals, particularly shortly after intravenous administration.
-
Animals appear lethargic, dehydrated, or exhibit signs of pain.
-
Significant, unexpected weight loss.
Possible Causes & Troubleshooting Steps:
-
Acyclovir Crystallization and Obstructive Nephropathy: This is a primary cause of acute toxicity.
-
Solution: Ensure adequate hydration of the animals before, during, and after Acyclovir administration. Slowing the rate of intravenous infusion can also significantly reduce the risk of crystallization.[3]
-
-
Dose Miscalculation: High concentrations can easily lead to dosing errors.
-
Solution: Double-check all dose calculations, paying close attention to the concentration of your Acyclovir solution and the body weight of each animal.
-
-
Vehicle-Related Toxicity: The vehicle used to dissolve Acyclovir may have its own toxic effects.
-
Solution: Run a vehicle-only control group to assess the effects of the vehicle alone.
-
Experimental Workflow for Investigating Unexpected Mortality
Caption: Troubleshooting workflow for unexpected animal mortality.
Issue 2: Inconsistent or High Variability in Serum Creatinine and BUN Levels
Symptoms:
-
Wide range of serum creatinine and Blood Urea Nitrogen (BUN) values within the same treatment group.
-
Unexpectedly high or low values that do not correlate with the administered dose.
Possible Causes & Troubleshooting Steps:
-
Dehydration: Water deprivation can significantly impact renal function and lead to elevated creatinine and BUN.
-
Solution: Ensure all animals have ad libitum access to water. Monitor water intake, especially in animals showing any signs of morbidity.
-
-
Sample Handling and Processing: Improper handling of blood samples can affect results.
-
Solution: Standardize blood collection, processing, and storage procedures. Ensure timely separation of serum to prevent hemolysis.
-
-
Analytical Variability: The assays themselves can have inherent variability.
-
Solution: Use a validated and calibrated automated chemistry analyzer. Run quality control samples with each batch of unknown samples to ensure assay performance.
-
Issue 3: Difficulty Interpreting Kidney Histology
Symptoms:
-
Artifacts in H&E-stained kidney sections that obscure the true pathology.
-
Uncertainty in differentiating Acyclovir-induced damage from pre-existing lesions or artifacts.
Possible Causes & Troubleshooting Steps:
-
Poor Fixation: Inadequate or delayed fixation can lead to autolysis and morphological artifacts.
-
Solution: Ensure timely and complete immersion of kidney tissue in an appropriate volume of 10% neutral buffered formalin immediately after collection.
-
-
Processing and Sectioning Issues: Problems during paraffin embedding, sectioning, and staining can introduce artifacts.
-
Solution: Follow a standardized and validated protocol for tissue processing and H&E staining. Ensure microtome blades are sharp and changed regularly.
-
-
Lack of a Negative Control: Without a baseline, it's difficult to attribute findings solely to the drug.
-
Solution: Always include a vehicle-treated control group to compare against.
-
Experimental Protocols
Protocol 1: Assessment of Acyclovir-Induced Nephrotoxicity in Rats
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats
-
Age: 8-10 weeks
-
Sex: Male and/or female, depending on study design.
2. Dosing:
-
Administer Acyclovir or vehicle control via intravenous (tail vein) injection daily for a specified period (e.g., 7-14 days).
-
Dose range should be based on literature and preliminary dose-ranging studies. A high dose known to induce nephrotoxicity (e.g., 50 mg/kg in rats) and lower doses should be included.
3. Monitoring:
-
Record body weight and clinical observations daily.
-
Monitor food and water consumption.
4. Sample Collection (at termination):
-
Anesthetize animals and collect blood via cardiac puncture for serum chemistry analysis.
-
Perfuse kidneys with saline, then fix one kidney in 10% neutral buffered formalin for histology and snap-freeze the other for biomarker analysis.
5. Biochemical Analysis:
-
Measure serum creatinine and BUN using a validated automated analyzer.
6. Histological Examination:
-
Process formalin-fixed kidney tissue, embed in paraffin, section at 4-5 µm, and stain with Hematoxylin and Eosin (H&E).
-
Examine sections for tubular necrosis, interstitial inflammation, and crystal deposition.
Signaling Pathway Implicated in Acyclovir Nephrotoxicity
Caption: Proposed pathway of Acyclovir-induced nephrotoxicity.
Protocol 2: Two-Generation Reproductive Toxicity Study in Mice (Abbreviated OECD 416 Guideline)
1. Animal Model:
-
Species: C57BL/6 or CD-1 mice.
-
Age: F0 generation should be young adults at the start of dosing.
2. Dosing (F0 Generation):
-
Administer Acyclovir or vehicle control orally (gavage or medicated feed) daily.
-
Dosing should begin before mating and continue through mating, gestation, and lactation.
-
At least three dose levels and a control group should be used.
3. Mating (F0 Generation):
-
After a pre-mating dosing period, co-house one male and one female for mating.
-
Record evidence of mating (e.g., vaginal plug).
4. F1 Generation:
-
Allow F0 females to litter and wean their F1 offspring.
-
Record litter size, pup viability, and body weights.
-
Select F1 animals for the next generation and continue dosing.
5. Mating (F1 Generation):
-
Mate F1 animals to produce the F2 generation.
6. Endpoints:
-
Fertility indices (mating, fertility, gestation).
-
Offspring viability and growth.
-
Gross necropsy and histopathology of reproductive organs of F0 and F1 adults.
Logical Relationship in Reproductive Toxicity Assessment
Caption: Flow of a two-generation reproductive toxicity study.
References
Technical Support Center: Enhancing Omaciclovir Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers dedicated to enhancing the blood-brain barrier (BBB) penetration of omaciclovir. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to assist in your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during your experiments.
Q1: My in vitro BBB model shows highly variable permeability for this compound. What are the potential causes and how can I troubleshoot this?
A1: Variability in in vitro BBB models is a common issue. Potential causes and troubleshooting steps include:
-
Cell Culture Inconsistency:
-
High Passage Number: Use low passage number endothelial cells (e.g., bEnd.3, hCMEC/D3) or primary cells. High passage numbers can lead to loss of tight junction protein expression.
-
Inconsistent Seeding Density: Ensure a consistent and confluent cell monolayer. Use a hemocytometer for accurate cell counting before seeding. Gaps in the monolayer will lead to artificially high permeability.
-
-
Poor Tight Junction Formation:
-
Verify TEER values: Transendothelial Electrical Resistance (TEER) is a key indicator of monolayer integrity. Your TEER values should be stable and high (e.g., >200 Ω·cm² for hCMEC/D3) before starting the transport experiment. If TEER is low, re-evaluate your cell source, media components, or consider co-culture models.
-
Co-culture with Astrocytes/Pericytes: Co-culturing endothelial cells with astrocytes or pericytes can induce a tighter barrier.[1][2]
-
-
Experimental Conditions:
-
Temperature and pH Fluctuations: Maintain physiological conditions (37°C, pH 7.4) throughout the experiment, as fluctuations can stress the cells and compromise the barrier.
-
Compound Stability: Confirm the stability of this compound in your assay buffer over the time course of the experiment.
-
Q2: I have low and inconsistent recovery of this compound in my in vitro permeability assay. What should I check?
A2: Low mass balance (<80%) suggests issues with compound stability, non-specific binding, or cellular accumulation.
-
Non-Specific Binding: this compound may be binding to the plastic of the Transwell plates. To test this, run a control experiment in an empty, cell-free insert and measure the recovery. If binding is significant, consider using plates with low-binding surfaces.
-
Cellular Accumulation: The compound might be accumulating within the endothelial cells. At the end of the experiment, lyse the cells on the insert membrane and quantify the intracellular concentration of this compound.
-
Metabolism: While less common in simple buffer systems, consider if the endothelial cells are metabolizing the compound. LC-MS/MS analysis of the receiver compartment and cell lysate can help identify potential metabolites.
Q3: The brain-to-plasma concentration ratio of this compound is very low in my animal studies. How can I determine if this is due to efflux by transporters like P-glycoprotein (P-gp)?
A3: Given that this compound is a nucleoside analog similar to acyclovir, which is a known P-gp substrate, investigating efflux transporter involvement is a critical step.[3][4]
-
In Vitro Transporter Assay: Use a cell-based Transwell assay with cells overexpressing specific transporters (e.g., MDCK-MDR1 for P-gp). Calculate the efflux ratio (ER) by dividing the permeability from the basolateral-to-apical (B-A) direction by the permeability from the apical-to-basolateral (A-B) direction. An ER > 2 is generally considered indicative of active efflux.
-
In Vivo Co-dosing Study: Administer this compound to rodents with and without a known P-gp inhibitor, such as zosuquidar or elacridar.[3][5] A significant increase in the brain-to-plasma concentration ratio in the presence of the inhibitor strongly suggests that this compound is a P-gp substrate.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data based on known properties of similar molecules. These tables are intended to serve as a benchmark for experimental results.
Table 1: In Vitro Permeability of this compound Across a hCMEC/D3 Monolayer
| Condition | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |
| This compound (10 µM) | 0.8 ± 0.2 | 4.5 ± 0.7 | 5.6 |
| This compound + Elacridar (1 µM) | 2.9 ± 0.5 | 3.1 ± 0.6 | 1.1 |
Papp (A-B): Apparent permeability from apical (blood) to basolateral (brain) side. Papp (B-A): Apparent permeability from basolateral to apical side. An Efflux Ratio (ER) > 2 suggests active efflux.
Table 2: In Vivo Brain Penetration of this compound in Rats
| Group | Dose (mg/kg, IV) | Plasma AUC (ng·h/mL) | Brain AUC (ng·h/g) | Kp,uu (Brain/Plasma Unbound Ratio) |
| Vehicle Control | 10 | 1500 | 120 | 0.08 |
| + Zosuquidar (5 mg/kg) | 10 | 1550 | 480 | 0.31 |
Kp,uu is the ratio of the unbound drug concentration in the brain to that in plasma, representing the net penetration across the BBB. An increase with an efflux inhibitor indicates the compound is a substrate.[3][4]
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay Using a Transwell System
This protocol outlines the measurement of this compound's bidirectional permeability across a human cerebral microvascular endothelial cell (hCMEC/D3) monolayer.
-
Cell Seeding: Seed hCMEC/D3 cells onto collagen-coated microporous membrane inserts (e.g., 0.4 µm pore size) in a 24-well plate at a density of 50,000 cells/cm². Culture until a confluent monolayer is formed.
-
Barrier Integrity Confirmation: Measure the TEER daily. Once TEER values stabilize above 200 Ω·cm², the monolayer is ready for the transport experiment.
-
Transport Experiment (A-to-B):
-
Wash the monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add transport buffer containing this compound (e.g., 10 µM) to the apical (upper) chamber (donor).
-
Add fresh transport buffer to the basolateral (lower) chamber (receiver).
-
Incubate at 37°C on an orbital shaker.
-
At designated time points (e.g., 30, 60, 90, 120 min), take a sample from the receiver chamber and replace it with fresh buffer.
-
-
Transport Experiment (B-to-A): Repeat the process in the reverse direction, adding the this compound solution to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method such as LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of this compound appearance in the receiver chamber.
-
A: The surface area of the membrane.
-
C₀: The initial concentration in the donor chamber.
-
Visualizations: Diagrams and Workflows
Experimental Workflow for Assessing BBB Penetration
The following diagram illustrates a logical workflow for evaluating and troubleshooting the BBB penetration of this compound.
Caption: Workflow for investigating this compound's BBB penetration.
Troubleshooting Logic for Low In Vivo Brain Concentration
This diagram provides a step-by-step decision-making process for troubleshooting poor in vivo results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyclovir Brain Disposition: Interactions with P-gp, Bcrp, Mrp2, and Oat3 at the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target effects of Omaciclovir in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the off-target effects of Omaciclovir in cell-based assays.
Disclaimer
Initial searches for "this compound" did not yield specific information. This guide has been constructed using "Acyclovir" as a model antiviral drug due to the similarity in name and the extensive availability of public data. The principles and methodologies described are broadly applicable to nucleoside analog antiviral drugs.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: Based on its structural similarity to Acyclovir, this compound is presumed to be a synthetic nucleoside analog.[1] Its primary mechanism of action is expected to be the inhibition of viral DNA synthesis.[2][3] The process involves several steps:
-
This compound is selectively phosphorylated by a viral thymidine kinase.[1]
-
Host cell kinases then further phosphorylate it to the active triphosphate form.[4][5]
-
This active form competes with deoxyguanosine triphosphate (dGTP) for the viral DNA polymerase.[1]
-
Incorporation of this compound triphosphate into the growing viral DNA chain leads to chain termination, thus halting viral replication.[1][4]
Q2: What are potential off-target effects of this compound in cell-based assays?
A2: Off-target effects can arise when a drug interacts with unintended cellular targets.[6] For a nucleoside analog like this compound, potential off-target effects may include:
-
Cytotoxicity: At high concentrations, this compound might be phosphorylated by host cell kinases, leading to incorporation into the host cell DNA and subsequent toxicity.
-
Mitochondrial Toxicity: Interference with mitochondrial DNA polymerase can lead to mitochondrial dysfunction.
-
Kinase Inhibition: Non-specific inhibition of cellular kinases can disrupt various signaling pathways.[7]
-
Alteration of Cellular Metabolism: Nucleoside analogs can interfere with normal cellular nucleoside metabolism.
Q3: How can I differentiate between specific antiviral activity and non-specific off-target effects?
A3: Differentiating between on-target and off-target effects is crucial.[8] Key strategies include:
-
Dose-Response Analysis: A specific antiviral effect should exhibit a clear dose-response relationship, whereas off-target effects may only appear at higher concentrations.
-
Control Experiments: Include uninfected cells treated with this compound to assess general cytotoxicity and mock-infected cells to control for any effects of the infection process itself.
-
Rescue Experiments: For a suspected off-target kinase inhibition, for example, overexpressing the target kinase might rescue the phenotype.
-
Time-of-Addition Assays: This can help determine if the drug acts at the expected stage of the viral replication cycle.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cytotoxicity Observed in Uninfected Cells | This compound concentration is too high, leading to off-target effects on host cell DNA replication or mitochondrial function. | Perform a dose-response curve to determine the maximum non-toxic concentration. Use concentrations at or below this for antiviral assays. |
| Inconsistent Antiviral Activity | Assay conditions are variable (e.g., cell passage number, virus input, time of infection).[10] Cell health may be suboptimal. | Standardize all assay parameters. Ensure cells are healthy and within a consistent passage number range. Regularly test for mycoplasma contamination. |
| Drug Appears to Inhibit a Cellular Process Unrelated to Viral Replication | Potential off-target inhibition of a cellular kinase or other enzyme.[7] | Use a lower, more specific concentration of this compound. Employ counter-screens against a panel of cellular kinases or other relevant enzymes to identify potential off-target interactions.[11] |
| Loss of Antiviral Efficacy Over Time | Development of viral resistance due to mutations in the viral thymidine kinase or DNA polymerase.[1] | Sequence the viral genes encoding for these enzymes to check for resistance mutations. Test this compound against known resistant viral strains. |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50)
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
Host cell line (e.g., Vero, MRC-5)
-
Cell culture medium
-
This compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTS, PrestoBlue)
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a "cells only" control (no drug) and a "medium only" control (no cells).
-
Incubate for a period equivalent to the duration of your antiviral assay (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the absorbance or fluorescence on a plate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Plaque Reduction Assay
This assay quantifies the inhibition of viral replication.[9]
Materials:
-
Confluent host cell monolayers in 6-well plates
-
Virus stock of known titer
-
This compound dilutions (at non-toxic concentrations)
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Methodology:
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with a low multiplicity of infection (MOI) to produce 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Wash the monolayers with phosphate-buffered saline (PBS).
-
Add the overlay medium containing different concentrations of this compound. Include a "no drug" control.
-
Incubate until plaques are visible (typically 2-5 days, depending on the virus).
-
Fix the cells with a solution of 10% formaldehyde.
-
Stain the cells with crystal violet solution and then wash with water.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the drug concentration.
Quantitative Data Summary
The following tables present hypothetical data for this compound, which should be determined experimentally for your specific cell line and virus.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Parameter | Value (µM) | Cell Line | Virus |
| CC50 | >1000 | Vero | HSV-1 |
| EC50 | 1.5 | Vero | HSV-1 |
| Selectivity Index (SI = CC50/EC50) | >667 | Vero | HSV-1 |
Table 2: Influence of Assay Conditions on this compound EC50
| Assay Condition | EC50 (µM) | Fold Change |
| Standard MOI (0.01) | 1.5 | - |
| High MOI (0.1) | 4.5 | 3.0 |
| Low Cell Density | 2.8 | 1.9 |
| High Cell Passage Number (>50) | 3.5 | 2.3 |
Visualizations
Signaling Pathways and Mechanisms
Caption: this compound's mechanism of action and potential off-target effects.
Experimental Workflow
Caption: Workflow for assessing this compound's antiviral activity and off-target effects.
Troubleshooting Logic
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Acyclovir: Mechanism of Action, Pharmacokinetics, Safety and Clinical Applications | Semantic Scholar [semanticscholar.org]
- 3. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aciclovir - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Targeting Human Proteins for Antiviral Drug Discovery and Repurposing Efforts: A Focus on Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 10. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Omaciclovir Degradation Product Identification
Disclaimer: Information regarding the specific degradation products and pathways of Omaciclovir is not extensively available in public literature. This guide is therefore based on established knowledge of a structurally related antiviral compound, Acyclovir. The principles and methodologies described herein provide a foundational framework for approaching the study of this compound degradation. Researchers should validate these methods for this compound in their specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for nucleoside analogues like Acyclovir?
A1: Nucleoside analogues such as Acyclovir are susceptible to degradation under various stress conditions. The primary degradation pathways include:
-
Acidic Hydrolysis: Cleavage of the glycosidic bond is a common degradation route in acidic conditions, which can lead to the formation of the purine base, guanine, and the side-chain.[1][2]
-
Alkaline Hydrolysis: In basic conditions, degradation can also occur, though the specific products may vary.[1][3][4]
-
Oxidative Degradation: Exposure to oxidizing agents can lead to modifications of the purine ring and the side chain.[1][3][4]
-
Photodegradation: When exposed to light, particularly in solution, Acyclovir can undergo degradation.[1][2] Guanine has been identified as a major photolytic degradation product.[1][2]
-
Thermal Degradation: While generally more stable to dry heat, prolonged exposure to high temperatures, especially in solution, can cause degradation.[1][2]
Q2: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Acyclovir and its degradation products.[3][5][6][7][8] Key considerations for method development include:
-
Column: A reversed-phase C18 column is commonly employed.[5][6]
-
Mobile Phase: A variety of mobile phases have been used, often consisting of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol.[3][4][6][7]
-
Detection: UV detection is standard, with wavelengths typically set around 252-254 nm.[2][5][7] For the structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable.[6][9]
Q3: What are forced degradation studies and why are they important?
A3: Forced degradation studies, or stress testing, are essential in the drug development process to understand the intrinsic stability of a drug substance.[1][10] These studies involve subjecting the drug to harsh conditions (acid, base, oxidation, light, and heat) to accelerate its degradation.[1][3][10] The goals of forced degradation studies are to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Develop and validate stability-indicating analytical methods that can separate the drug from its degradation products.[10]
Troubleshooting Guides
Q: I am seeing unexpected peaks in my HPLC chromatogram during a stability study. How do I identify them?
A: Unexpected peaks likely represent degradation products or impurities. Here is a systematic approach to their identification:
-
Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform a peak purity analysis to ensure the unexpected peak is a single component.
-
Forced Degradation Comparison: Compare the chromatogram of your stability sample with those from your forced degradation studies. If the retention time of an unexpected peak matches a peak from a specific stress condition (e.g., acid hydrolysis), it provides a clue to its identity.
-
LC-MS/MS Analysis: For definitive identification, analyze the sample using LC-MS/MS. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the unknown peak, and fragmentation analysis (MS/MS) can help elucidate its structure.
-
Reference Standards: If you suspect a particular degradation product (e.g., guanine in the case of Acyclovir-related compounds), run a reference standard of that compound to see if the retention time and spectral data match.[1][2]
Q: My HPLC method is not adequately separating the parent drug from its degradation products. What should I do?
A: Poor resolution between the active pharmaceutical ingredient (API) and its degradation products is a common challenge. Consider the following method adjustments:
-
Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
-
pH of the Buffer: Adjusting the pH of the mobile phase can alter the ionization state of the analytes and improve separation.
-
-
Gradient Elution: If an isocratic method is failing, developing a gradient elution program can often improve the resolution of complex mixtures.
-
Column Chemistry: If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry (e.g., C8, phenyl-hexyl).
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also impact resolution.
Data Presentation
Table 1: Summary of Acyclovir Forced Degradation Studies
| Stress Condition | Time | Assay of Active Substance (%) | Remarks | Reference |
| 0.5 N HCl | 48 Hrs | 80.45 | Degradation Observed | [3] |
| 0.25 N NaOH | 2 Hrs | 78.56 | Degradation Observed | [3] |
| 10% H₂O₂ | 48 Hrs | 86.45 | Degradation Observed | [3] |
| Thermal (80°C) | 3 days | 98.47 | Negligible Degradation | [3] |
| Photolytic | 1.2 Lux million Hrs | 98.21 | Negligible Degradation | [3] |
Experimental Protocols
Protocol 1: Forced Degradation of this compound (Adapted from Acyclovir Studies)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 1 N HCl.
-
Heat the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 1 hour.
-
Neutralize with 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug substance in an oven at 100°C for 24 hours.
-
Dissolve the heat-treated sample in the mobile phase to achieve a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (254 nm) for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Example for Acyclovir)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 4.5) and acetonitrile (50:50 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 253 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Visualizations
Caption: Generalized degradation pathway for Acyclovir.
Caption: Workflow for identifying unknown degradation products.
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Stress studies on acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Separation methods for acyclovir and related antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability-indicating HPLC method for acyclovir and lidocaine in topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC and HPLC/MS/MS Studies on Stress, Accelerated and Intermediate Degradation Tests of Antivirally Active Tricyclic Analog of Acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Strategies to prevent Omaciclovir precipitation in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Omaciclovir in culture media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a nucleoside analog with potent antiviral activity, specifically as a selective inhibitor of herpesvirus replication.[1] Its chemical formula is C10H15N5O3 and it has a molecular weight of approximately 253.26 g/mol .[1][2] Understanding these fundamental properties is the first step in troubleshooting solubility issues.
Q2: I'm observing precipitation after adding this compound to my culture medium. What are the common causes?
Precipitation of a compound like this compound in culture media can be triggered by several factors:
-
High Concentration: The final concentration of this compound in the medium may exceed its solubility limit.
-
Solvent Shock: If the stock solution of this compound is prepared in a strong organic solvent (like DMSO) and then rapidly diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the drug to precipitate.
-
pH Incompatibility: The pH of the culture medium may not be optimal for keeping this compound in solution. Many compounds exhibit pH-dependent solubility.[3][4]
-
Interactions with Media Components: Components in the culture medium, such as salts (e.g., calcium, magnesium) and proteins in serum, can interact with this compound and reduce its solubility.[5][6]
-
Temperature Fluctuations: Temperature shifts, including freeze-thaw cycles of stock solutions, can lead to precipitation.[5] Storing media at refrigerated temperatures can also cause less soluble components to precipitate out.[5]
-
Media Evaporation: Evaporation of the culture medium can increase the concentration of all components, including this compound, potentially pushing it past its solubility limit.[5][6]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Q4: How can I determine the maximum soluble concentration of this compound in my specific culture medium?
You can perform a simple solubility test. This involves preparing a dilution series of this compound in your culture medium and observing the concentration at which precipitation occurs. This should be done under the same conditions as your planned experiment (e.g., temperature, CO2 levels).
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
This is a common issue often caused by "solvent shock."
Troubleshooting Steps:
-
Reduce Final Solvent Concentration: Prepare a more concentrated stock solution of this compound in your chosen solvent (e.g., DMSO). This will allow you to add a smaller volume of the stock solution to the culture medium to achieve the desired final concentration, thereby keeping the final solvent concentration low.
-
Step-wise Dilution: Instead of adding the this compound stock directly to the full volume of medium, try a serial dilution. For example, add the stock to a smaller volume of medium first, mix well, and then add this intermediate dilution to the rest of the medium.
-
Vortexing During Addition: Add the stock solution dropwise to the culture medium while vortexing or gently swirling to ensure rapid and uniform mixing.
-
Pre-warm the Medium: Ensure your culture medium is at the optimal temperature (e.g., 37°C) before adding the this compound stock solution.
Issue: Precipitate appears over time in the incubator.
This may be due to the drug's instability or interaction with media components at 37°C.
Troubleshooting Steps:
-
pH Adjustment: The pH of culture media can change over time in the incubator. Consider using a medium with a more robust buffering system or check if adjusting the initial pH of the medium (within a physiologically acceptable range) improves solubility.
-
Serum Concentration: If you are using a serum-containing medium, proteins in the serum can sometimes bind to the compound. You could test if reducing the serum concentration affects precipitation. Conversely, for some hydrophobic compounds, serum proteins can aid in solubility.[7]
-
Use of Solubilizing Agents: For particularly challenging compounds, the use of pharmaceutically acceptable solubilizing agents or cyclodextrins can be explored, though their effects on your specific cell line and experiment must be validated.[7]
-
Fresh Preparation: Prepare the this compound-containing medium fresh before each experiment rather than storing it.
Experimental Protocols
Protocol 1: Determining this compound Solubility in Culture Medium
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in 100% DMSO.
-
Create a series of dilutions of the this compound stock solution in your chosen culture medium (e.g., DMEM, RPMI-1640) to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM). Ensure the final DMSO concentration is constant across all dilutions and does not exceed 0.1%.
-
Include a vehicle control with the same final concentration of DMSO.
-
Incubate the solutions under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visually inspect for precipitation at regular intervals (e.g., 0, 1, 6, 12, and 24 hours) using a light microscope.
-
The highest concentration that remains clear of precipitate is the approximate maximum soluble concentration under your experimental conditions.
Protocol 2: Optimizing the Dilution Method to Prevent Precipitation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Method A (Direct Addition): Add the required volume of the 10 mM stock solution directly to the pre-warmed culture medium to achieve the desired final concentration (e.g., 100 µM).
-
Method B (Serial Dilution): Create an intermediate dilution of this compound in culture medium (e.g., 1 mM). Then, use this intermediate dilution to prepare the final 100 µM working solution.
-
Method C (Vortexing): Add the stock solution dropwise to the pre-warmed culture medium while gently vortexing.
-
Visually compare the outcomes of each method for immediate and delayed precipitation.
Quantitative Data Summary
As no specific quantitative data for this compound solubility was found, the following table provides a hypothetical example of how to present solubility data obtained from Protocol 1.
| Culture Medium | Serum Concentration | Maximum Soluble Concentration (µM) | Observation Time (hours) |
| DMEM | 10% FBS | 150 | 24 |
| RPMI-1640 | 10% FBS | 120 | 24 |
| DMEM | 0% FBS | 80 | 24 |
This is example data and should be determined experimentally.
Visualizations
Caption: A generalized workflow for preparing this compound-containing culture media.
Caption: Troubleshooting logic for this compound precipitation in culture media.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. GSRS [precision.fda.gov]
- 3. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.cn]
- 6. Cell Culture Academy [procellsystem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Omaciclovir and Famciclovir in Herpesvirus Infections
This guide provides a detailed comparison of the efficacy of Omaciclovir, an investigational antiviral agent, and Famciclovir, an established therapy, for the treatment of infections caused by herpesviruses, particularly Varicella-Zoster Virus (VZV). The comparison is based on available preclinical data, focusing on antiviral activity and pharmacokinetic profiles.
Mechanism of Action
Both this compound and Famciclovir are prodrugs that require initial phosphorylation by viral thymidine kinase (TK) to become active. This selective activation in virus-infected cells minimizes effects on uninfected host cells. Once activated, their respective active metabolites interfere with viral DNA synthesis.
Famciclovir is a prodrug of penciclovir. Following oral administration, it is rapidly converted to penciclovir, which is then phosphorylated by viral TK. The resulting penciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, halting viral replication.
This compound (also known as FV-100) is a bicyclic nucleoside analogue. Its active metabolite, C-EdU-MP, has a high affinity for VZV thymidine kinase. After conversion to the triphosphate form, it inhibits viral DNA polymerase. A key distinction is the high intracellular concentration and prolonged half-life of this compound's active metabolite compared to that of Famciclovir (penciclovir).
In Vitro Antiviral Efficacy
This compound has demonstrated significantly greater potency against VZV in cell culture models compared to Famciclovir's active form, penciclovir, and other standard-of-care antivirals like acyclovir and ganciclovir.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| This compound | VZV (Ellen) | MRC-5 | 0.0003 | |
| Penciclovir | VZV (Ellen) | MRC-5 | 0.4 | |
| Acyclovir | VZV (Ellen) | MRC-5 | 1.1 | |
| Ganciclovir | VZV (Ellen) | MRC-5 | 0.2 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates higher potency.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound contribute to its potent antiviral activity. It exhibits high oral bioavailability and a long intracellular half-life of its active metabolite, which allows for less frequent dosing.
| Parameter | This compound | Famciclovir (as Penciclovir) |
| Oral Bioavailability | High | ~77% |
| Intracellular Half-life (Active Metabolite) | Prolonged | Shorter |
| Primary Target | VZV | HSV, VZV |
Experimental Protocols
The data presented above were derived from standardized in vitro assays designed to quantify antiviral potency.
Plaque Reduction Assay
This assay is the gold standard for determining the efficacy of an antiviral compound against cytopathic viruses like VZV.
-
Cell Seeding: Human embryonic lung fibroblasts (MRC-5 cells) are seeded into multi-well plates and grown to form a confluent monolayer.
-
Virus Infection: The cell monolayer is infected with a standardized amount of VZV (e.g., the Ellen strain) and allowed to adsorb for 1-2 hours.
-
Compound Addition: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose) mixed with serial dilutions of the test compounds (this compound, Penciclovir, etc.).
-
Incubation: Plates are incubated for several days (typically 7-10 days for VZV) to allow for the formation of viral plaques—localized areas of cell death.
-
Quantification: Cells are fixed and stained (e.g., with crystal violet). The plaques are counted, and the EC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to untreated controls.
Summary
Preclinical data indicates that this compound is a highly potent inhibitor of VZV replication in vitro, with an EC50 value several orders of magnitude lower than that of penciclovir (the active form of Famciclovir). This superior potency is complemented by a favorable pharmacokinetic profile, including high bioavailability and a long intracellular half-life. While Famciclovir is an effective and established treatment, this compound shows promise as a potentially more potent therapeutic agent specifically for VZV infections, which may translate to improved clinical outcomes and simpler dosing regimens. Further clinical studies are necessary to confirm these advantages in human subjects.
Validating Omaciclovir's Activity Against Acyclovir-Resistant HSV: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of acyclovir-resistant Herpes Simplex Virus (HSV) strains presents a significant challenge in the management of HSV infections, particularly in immunocompromised patient populations.[1] Acyclovir, a guanosine analog, is a cornerstone of anti-herpetic therapy, but its efficacy is dependent on phosphorylation by the viral thymidine kinase (TK).[2][3][4][5] Resistance to acyclovir primarily arises from mutations in the viral TK gene (UL23), leading to deficient or altered enzyme activity, or less commonly, through mutations in the viral DNA polymerase gene (UL30).[6] This necessitates the development of novel antiviral agents with alternative mechanisms of action.
This guide provides a framework for validating the activity of a novel anti-herpetic compound, using the investigational drug Pritelivir as a representative example in place of "Omaciclovir," for which no public data is currently available. Pritelivir is a first-in-class helicase-primase inhibitor, offering a mechanism of action that is independent of viral TK and thus active against acyclovir-resistant HSV strains.[7][8][9][10] We will compare its performance with acyclovir and other established therapies for acyclovir-resistant HSV, such as Foscarnet and Cidofovir.
Comparative Analysis of Antiviral Agents
The validation of a novel antiviral agent requires a thorough comparison against existing therapies. This section presents in vitro susceptibility and cytotoxicity data for Pritelivir, Acyclovir, Foscarnet, and Cidofovir against both acyclovir-susceptible (ACV-S) and acyclovir-resistant (ACV-R) HSV strains.
Table 1: In Vitro Antiviral Activity against Acyclovir-Susceptible and -Resistant HSV-1 Strains
| Compound | Virus Strain | Genotype (Resistance Marker) | EC50 (µM) | Reference |
| Pritelivir | HSV-1 (ACV-S) | Wild-Type | 0.02 | [11] |
| HSV-1 (ACV-R) | TK-deficient | 0.02 | [11] | |
| Acyclovir | HSV-1 (ACV-S) | Wild-Type | 0.15 - 0.80 µg/mL | [12] |
| HSV-1 (ACV-R) | TK-deficient | >100 µg/mL | [13] | |
| Foscarnet | HSV-1 (ACV-S) | Wild-Type | ~50 | [14] |
| HSV-1 (ACV-R) | TK-deficient | ~50 | [14] | |
| Cidofovir | HSV-1 (ACV-S) | Wild-Type | 0.9 µg/mL | [15] |
| HSV-1 (ACV-R) | TK-deficient | 1.2 µg/mL |
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Data is compiled from multiple sources and methodologies may vary.
Table 2: In Vitro Cytotoxicity of Antiviral Agents
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Pritelivir | Vero | >25 | >1250 | [11] |
| Acyclovir | Vero | >600 µM | >3000 (for ACV-S strains) | |
| Foscarnet | Vero | >400 | >8 | [13] |
| Cidofovir | Vero | >100 | >33 |
CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. The Selectivity Index is a measure of the drug's therapeutic window.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antiviral compounds. The following are standard protocols for key in vitro assays.
Plaque Reduction Assay (PRA)
The plaque reduction assay is the gold standard for determining the in vitro antiviral activity of a compound.
Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (EC50).
Methodology:
-
Cell Culture: Plate susceptible cells (e.g., Vero cells) in 6- or 12-well plates and grow to confluence.
-
Virus Inoculation: Aspirate the culture medium and infect the cell monolayers with a standardized amount of HSV (to produce a countable number of plaques). Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cell monolayers with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The EC50 value is determined by regression analysis.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the cytotoxicity of a compound on the host cells used in the antiviral assays.
Objective: To determine the concentration of a compound that reduces the viability of cultured cells by 50% (CC50).
Methodology:
-
Cell Seeding: Seed cells (e.g., Vero cells) in a 96-well plate and incubate overnight.
-
Compound Exposure: Treat the cells with serial dilutions of the test compound and incubate for a period that mirrors the duration of the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 value is determined from the dose-response curve.
Mechanisms of Action and Signaling Pathways
Understanding the molecular targets of antiviral drugs is fundamental to overcoming resistance.
Acyclovir: A Nucleoside Analog Targeting Viral DNA Polymerase
Acyclovir is a prodrug that requires a three-step phosphorylation process to become its active triphosphate form.[2][3][4][5] The initial and critical phosphorylation step is catalyzed by the HSV-encoded thymidine kinase.[2][3] Acyclovir triphosphate then competitively inhibits the viral DNA polymerase and, upon incorporation into the growing viral DNA chain, leads to chain termination.[4]
Caption: Mechanism of Action of Acyclovir.
Pritelivir: A Novel Helicase-Primase Inhibitor
Pritelivir represents a different class of antiviral agents that target the HSV helicase-primase complex, which is essential for unwinding the viral DNA during replication.[7][8][10] By inhibiting this complex, Pritelivir prevents the initiation of viral DNA synthesis.[7] This mechanism is independent of the viral thymidine kinase, making it effective against acyclovir-resistant strains where TK is mutated.[9]
Caption: Mechanism of Action of Pritelivir.
Experimental Workflow
The process of validating a new antiviral compound against resistant viral strains follows a structured workflow.
Caption: Workflow for Validating Antiviral Activity.
Conclusion
The validation of new antiviral compounds, such as the hypothetical "this compound," against acyclovir-resistant HSV is a critical area of research. By employing standardized in vitro assays like the plaque reduction and MTT assays, researchers can generate robust and comparable data. The case of Pritelivir demonstrates the potential of novel mechanisms of action, such as the inhibition of the helicase-primase complex, to overcome existing resistance pathways. A thorough comparative analysis of antiviral efficacy and cytotoxicity against both susceptible and resistant viral strains, benchmarked against standard-of-care treatments, is essential for the successful development of the next generation of anti-herpetic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 4. Aciclovir - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Combined use of pritelivir with acyclovir or foscarnet suppresses evolution of HSV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pritelivir - Wikipedia [en.wikipedia.org]
- 8. What is Pritelivir used for? [synapse.patsnap.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Aicuris Enrolled Last Participant in Pivotal Trial with Pritelivir to Treat Refractory Herpes Simplex Infection in Immunocompromised Patients - Aicuris [aicuris.com]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Combined use of pritelivir with acyclovir or foscarnet suppresses evolution of HSV-1 drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of antiviral compounds against human herpesvirus 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Valacyclovir and Famciclovir for Herpes Virus Infections
Absence of Omaciclovir Data: Initial searches for the antiviral agent "this compound" did not yield any publicly available clinical trial data or scientific literature. It is possible that this is a compound in early stages of development, a confidential internal designation, or a misspelling of another agent. Consequently, a direct head-to-head comparison with Valacyclovir could not be conducted. This guide therefore provides a comparative analysis of Valacyclovir and another widely used antiviral, Famciclovir, for the treatment of herpes virus infections, intended for researchers, scientists, and drug development professionals.
This comparison guide synthesizes data from head-to-head clinical trials of Valacyclovir and Famciclovir, focusing on their efficacy, safety, and mechanisms of action in the treatment of Herpes Zoster (shingles) and recurrent Genital Herpes.
Mechanism of Action
Both Valacyclovir and Famciclovir are prodrugs that are converted to their active forms to inhibit viral DNA synthesis.
Valacyclovir is rapidly and extensively converted to acyclovir, which is then phosphorylated by viral thymidine kinase to acyclovir monophosphate. Cellular enzymes further phosphorylate it to acyclovir triphosphate, which competitively inhibits viral DNA polymerase, is incorporated into the viral DNA chain, and results in chain termination.[1][2][3]
Famciclovir is the oral prodrug of penciclovir. Following administration, it is metabolized to penciclovir, which is selectively phosphorylated by viral thymidine kinase in infected cells. Cellular kinases then convert penciclovir monophosphate to penciclovir triphosphate, which inhibits viral DNA polymerase and, consequently, viral replication.
The signaling pathways for the activation and mechanism of action of Valacyclovir and Famciclovir are illustrated below.
Head-to-Head Clinical Trial Data
Herpes Zoster
A randomized, double-blind, multicenter clinical trial involving 597 immunocompetent outpatients aged 50 years and older with herpes zoster compared the efficacy and safety of Valacyclovir (1 g three times daily) and Famciclovir (500 mg three times daily) for 7 days.[4][5][6][7] Another comparative study with 60 patients used the same dosing regimens.[8][9][10]
Efficacy Data:
| Outcome Measure | Valacyclovir (1 g TID) | Famciclovir (500 mg TID) | Statistical Significance |
| Resolution of Zoster-Associated Pain (Hazard Ratio) | 1.02 (95% CI, 0.84-1.23) | Reference | P = 0.84[4][5] |
| Proportion of Pain-Free Patients at Day 29/30 | 80% | 60% | P > 0.05[10][11] |
| Mean Visual Analog Scale (VAS) for Pain at Day 29 | Significantly lower | Higher | P < 0.05[10][11] |
| Rash Healing Rates | No significant difference | No significant difference | Not statistically different[4][5] |
Safety Data:
| Adverse Event | Valacyclovir (1 g TID) | Famciclovir (500 mg TID) |
| Headache | More common | Less common |
| Nausea | More common | Less common |
Both treatments were generally well-tolerated with similar safety profiles.[4][5]
Recurrent Genital Herpes
Multiple studies have compared the efficacy of Valacyclovir and Famciclovir for the episodic treatment of recurrent genital herpes. One randomized, double-blind, comparative trial evaluated single-day Famciclovir (1000 mg twice daily) versus a 3-day course of Valacyclovir (500 mg twice daily).[12][13] Another set of studies compared daily suppressive therapy with Famciclovir (250 mg twice daily) and Valacyclovir (500 mg once daily).[14][15]
Efficacy Data - Episodic Treatment:
| Outcome Measure | Single-Day Famciclovir (1000 mg BID) | 3-Day Valacyclovir (500 mg BID) | Statistical Significance |
| Median Time to Healing of Non-aborted Lesions | 4.25 days | 4.08 days | Not significantly different[12][13] |
| Proportion of Patients with Aborted Lesions | 32.7% | 33.6% | Not significantly different[12][13] |
| Median Time to Resolution of Symptoms | 3.04 days | 3.00 days | Not significantly different[13] |
Efficacy Data - Suppressive Therapy:
| Outcome Measure | Famciclovir (250 mg BID) | Valacyclovir (500 mg QD) | Statistical Significance |
| Time to First Recurrence (Hazard Ratio) | 1.17 (95% CI, 0.78-1.76) | Reference | Not significantly different[14][15] |
| Time to First Virologically Confirmed Recurrence (HR) | 2.15 (95% CI, 1.00-4.60) | Reference | Shorter with Famciclovir[14][15] |
| Days with HSV Detection | 3.2% | 1.3% | Higher with Famciclovir (RR 2.33)[14][15] |
Safety Data - Episodic and Suppressive Therapy:
| Adverse Event | Famciclovir | Valacyclovir |
| Headache | 8% | 4% |
| Nausea | 6% | 5% |
| Diarrhea | 2% | 1% |
The overall incidence of adverse events was similar between the two treatment groups in episodic therapy trials.[13]
Experimental Protocols
Herpes Zoster Comparative Efficacy and Safety Trial[4][5]
-
Study Design: A double-blind, randomized, controlled, multicenter clinical trial.
-
Patient Population: 597 otherwise healthy, immunocompetent outpatients aged 50 years and older, presenting within 72 hours of the onset of zoster rash.
-
Interventions:
-
Valacyclovir hydrochloride: 1 g three times daily for 7 days.
-
Famciclovir: 500 mg three times daily for 7 days.
-
-
Primary Outcome Measures:
-
Resolution of zoster-associated pain and postherpetic neuralgia.
-
Rash healing.
-
Treatment safety.
-
-
Follow-up: Patients were followed for 24 weeks.
Recurrent Genital Herpes Episodic Treatment Trial[12][13]
-
Study Design: A randomized, double-blind, comparative trial.
-
Patient Population: Immunocompetent adults with a history of recurrent genital herpes.
-
Interventions:
-
Patient-initiated single-day Famciclovir: 1000 mg administered twice.
-
Patient-initiated 3-day Valacyclovir: 500 mg administered twice daily.
-
-
Primary Efficacy Endpoint: Investigator-assessed time to healing of all non-aborted genital herpes lesions.
-
Secondary Endpoints:
-
Proportion of patients with aborted genital herpes episodes.
-
Time to resolution of symptoms associated with recurrence.
-
The workflow for a typical comparative antiviral clinical trial is depicted below.
Summary and Conclusion
Based on the available head-to-head clinical trial data, Valacyclovir and Famciclovir demonstrate comparable efficacy and safety in the treatment of herpes zoster and recurrent genital herpes.
For herpes zoster , while both drugs have similar rates of rash healing and overall resolution of pain, some evidence suggests Valacyclovir may lead to a greater reduction in pain scores at later time points.[10][11]
For episodic treatment of recurrent genital herpes , single-day Famciclovir and 3-day Valacyclovir regimens show similar efficacy in time to lesion healing and the proportion of aborted episodes.[12][13]
In suppressive therapy for recurrent genital herpes , while both are effective, some studies indicate that Valacyclovir may be more effective at reducing asymptomatic viral shedding.[14][15]
The choice between Valacyclovir and Famciclovir may therefore depend on specific clinical scenarios, patient characteristics, and dosing convenience. Further research may be warranted to elucidate the nuanced differences in their clinical profiles.
References
- 1. Aciclovir - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antiviral therapy for herpes zoster: randomized, controlled clinical trial of valacyclovir and famciclovir therapy in immunocompetent patients 50 years and older - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arch Fam Med -- Abstract: Antiviral Therapy for Herpes Zoster: Randomized, Controlled Clinical Trial of Valacyclovir and Famciclovir Therapy in Immunocompetent Patients 50 Years and Older, September 2000, Tyring et al. 9 (9): 863 [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Arch Fam Med -- Antiviral Therapy for Herpes Zoster: Randomized, Controlled Clinical Trial of Valacyclovir and Famciclovir Therapy in Immunocompetent Patients 50 Years and Older, September 2000, Tyring et al. 9 (9): 863 [triggered.edina.clockss.org]
- 8. Efficacy of valacyclovir and famciclovir in herpes zoster: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of valacyclovir and famciclovir in herpes zoster: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparative efficacy of famciclovir and valacyclovir for suppression of recurrent genital herpes and viral shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Cross-Reactivity of Nucleoside Analogs in Antiviral Therapy: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the cross-reactivity profiles of key nucleoside analogs, with a focus on Acyclovir and its alternatives. This guide provides a comparative analysis of their mechanisms of action, activation pathways, and potential for cross-resistance, supported by experimental data and detailed protocols.
The development of nucleoside analogs has been a cornerstone in the field of antiviral therapy, particularly for infections caused by the Herpesviridae family. These agents act as chain terminators for viral DNA synthesis, effectively halting viral replication. Acyclovir, a pioneering drug in this class, and its successors like Ganciclovir, Famciclovir, Penciclovir, and Valacyclovir, share structural similarities and a common mechanism of action, which can lead to cross-reactivity and cross-resistance. Understanding these relationships is crucial for effective clinical use and for the development of novel antiviral agents.
Mechanism of Action and Activation Pathway
The antiviral activity of nucleoside analogs is dependent on their conversion to the active triphosphate form. This process is initiated by a viral-specific enzyme, thymidine kinase (TK), followed by phosphorylation by host cell kinases.[1][2][3][4] This selective activation by viral TK is a key reason for the high therapeutic index of these drugs, as they are primarily active in infected cells.[5] Once converted to the triphosphate form, the nucleoside analog competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA chain by the viral DNA polymerase.[2][6] The absence of a 3'-hydroxyl group on the incorporated analog prevents the addition of the next nucleotide, leading to chain termination and inhibition of viral replication.[3][6]
Resistance to these drugs can emerge through mutations in either the viral thymidine kinase or the viral DNA polymerase.[4][6][7] Mutations in thymidine kinase can prevent the initial phosphorylation step, rendering the drug inactive.[4] Alterations in the DNA polymerase can reduce the enzyme's affinity for the triphosphate form of the drug.[6]
dot
Caption: Activation cascade of Acyclovir within an infected host cell.
Comparative Efficacy and Cross-Reactivity
The following table summarizes the in vitro activity of several key nucleoside analogs against different herpesviruses. The 50% inhibitory concentration (IC50) is a measure of the drug's potency.
| Nucleoside Analog | Herpes Simplex Virus Type 1 (HSV-1) IC50 (µM) | Herpes Simplex Virus Type 2 (HSV-2) IC50 (µM) | Varicella-Zoster Virus (VZV) IC50 (µM) | Cytomegalovirus (CMV) IC50 (µM) |
| Acyclovir | 0.1 - 1.0 | 0.2 - 2.0 | 1.0 - 4.0 | >100 |
| Ganciclovir | 0.5 - 5.0 | 0.5 - 5.0 | 1.0 - 10.0 | 0.2 - 2.0 |
| Penciclovir | 0.1 - 1.0 | 0.2 - 2.0 | 1.0 - 5.0 | >100 |
| Famciclovir | 0.1 - 1.0 | 0.2 - 2.0 | 1.0 - 5.0 | >100 |
| Valacyclovir | 0.1 - 1.0 | 0.2 - 2.0 | 1.0 - 4.0 | >100 |
*Famciclovir is a prodrug of Penciclovir. Valacyclovir is a prodrug of Acyclovir. The IC50 values reflect the activity of the active metabolite.
The structural similarity between these compounds, particularly the shared 2-aminopurine nucleus in Acyclovir, Valacyclovir, Ganciclovir, and Famciclovir, is the basis for their potential cross-reactivity.[8][9] This means that a virus resistant to one of these drugs is often resistant to the others that share the same activation and inhibition mechanisms.
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound in vitro.
-
Cell Culture: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in multi-well plates.
-
Virus Inoculation: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and add a semi-solid overlay medium (e.g., methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
IC50 Determination: The IC50 value is the concentration of the drug that reduces the number of plaques by 50% compared to the untreated virus control.
dot
Caption: Workflow of a standard Plaque Reduction Assay.
Alternatives for Resistant Strains
In cases of resistance to the aforementioned nucleoside analogs, alternative antiviral agents with different mechanisms of action are necessary. Foscarnet and Cidofovir are two such drugs. They do not require activation by viral thymidine kinase and directly inhibit the viral DNA polymerase, making them effective against TK-deficient or TK-altered resistant strains.[8][9]
Conclusion
The family of nucleoside analogs, spearheaded by Acyclovir, represents a significant achievement in antiviral chemotherapy. Their efficacy is, however, challenged by the potential for cross-reactivity and the emergence of resistant strains. A thorough understanding of their molecular mechanisms, activation pathways, and the basis of their cross-reactivity is paramount for the informed clinical management of herpesvirus infections and for guiding the development of new antiviral therapies that can overcome existing resistance mechanisms.
References
- 1. Analysis of phosphorylation pathways of antiherpesvirus nucleosides by varicella-zoster virus-specific enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The enzymological basis for resistance of herpesvirus DNA polymerase mutants to acyclovir: Relationship to the structure of α-like DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. medicaljournalssweden.se [medicaljournalssweden.se]
- 9. Systemic acyclovir reaction subsequent to acyclovir contact allergy: which systemic antiviral drug should then be used? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the safety profiles of Omaciclovir and Cidofovir
For researchers and drug development professionals navigating the landscape of antiviral therapeutics, a thorough understanding of a drug's safety profile is paramount. This guide provides a detailed comparison of the safety profiles of two significant antiviral agents: Omaciclovir (also known as Brincidofovir) and Cidofovir. While both are effective against a range of DNA viruses, their distinct chemical structures lead to considerable differences in their adverse effect profiles, a critical consideration in clinical application and further drug development.
Executive Summary of Safety Profiles
This compound, a lipid conjugate of cidofovir, was developed to enhance oral bioavailability and reduce the nephrotoxicity associated with its parent drug. Clinical trial data indicates that this compound successfully mitigates the risk of kidney damage but introduces a different set of safety concerns, primarily gastrointestinal. In contrast, cidofovir's primary dose-limiting toxicity is nephrotoxicity, a well-documented adverse effect that necessitates prophylactic measures during administration.
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of key adverse events reported in clinical trials for both this compound and Cidofovir.
Table 1: Incidence of Common Adverse Events (%)
| Adverse Event | This compound (Brincidofovir) | Cidofovir |
| Diarrhea | 6.9% - 50%[1][2] | Common (not quantified in sources) |
| Nausea | Common (not quantified in sources) | Common (not quantified in sources) |
| Vomiting | Common (not quantified in sources) | Common (not quantified in sources) |
| Abdominal Pain | Common (not quantified in sources) | Common (not quantified in sources) |
| Increased ALT/AST | Common (not quantified in sources) | Mild to moderate elevations |
| Proteinuria | Not reported as a primary AE | 12% - 24% |
| Increased Serum Creatinine | No clinically significant changes[3] | ≥0.4 mg/dL increase in 59% of patients |
| Neutropenia | No evidence of myelotoxicity[4] | 15% |
Table 2: Serious Adverse Events
| Adverse Event | This compound (Brincidofovir) | Cidofovir |
| Acute Graft-versus-Host Disease (GVHD) | 32.3% (in HCT recipients)[1] | Not reported as a primary AE |
| Serious Diarrhea | 6.9% (in HCT recipients)[1] | Not typically reported as a primary serious AE |
| Acute Kidney Injury | No evidence of nephrotoxicity[4] | Can lead to acute renal failure and need for dialysis |
| All-cause Mortality (in some HCT trials) | 15.5% (vs 10.1% placebo)[1][2] | Not directly compared in this context |
Mechanisms of Toxicity
The differing chemical structures of this compound and Cidofovir directly influence their mechanisms of toxicity.
Cidofovir-Induced Nephrotoxicity
Cidofovir is actively taken up from the blood into the proximal tubular cells of the kidney by the human organic anion transporter 1 (hOAT1). This accumulation within the renal cells leads to cellular stress and triggers a caspase-dependent apoptotic pathway, ultimately resulting in cell death and kidney damage.[5][6]
This compound and Gastrointestinal Toxicity
This compound's lipid conjugate structure allows it to bypass the renal transporters responsible for Cidofovir's nephrotoxicity. Instead, it is absorbed through the gastrointestinal tract. While the precise signaling pathway for its GI toxicity is not fully elucidated, it is hypothesized that the lipid moiety may interact with the gastrointestinal mucosa. In hematopoietic cell transplant recipients, gastrointestinal adverse events, such as diarrhea, have been frequently observed and are sometimes associated with the development of acute graft-versus-host disease (GVHD).[1][4]
Experimental Protocols for Safety Assessment
The safety profiles of this compound and Cidofovir are evaluated through a series of preclinical and clinical studies. Below are detailed methodologies for key experiments.
In Vivo Nephrotoxicity Study in Rodents
This study is crucial for assessing the potential for drug-induced kidney injury.
-
Objective: To evaluate the nephrotoxic potential of a test compound in a rodent model.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The test compound (e.g., Cidofovir) is administered, typically via intravenous or intraperitoneal injection, at various dose levels for a specified duration. A vehicle control group receives the vehicle alone.
-
Urine and blood samples are collected at predetermined intervals for biochemical analysis.
-
At the end of the study, animals are euthanized, and kidneys are collected for histopathological examination.
-
-
Key Parameters Measured:
-
Workflow:
Workflow for an in vivo nephrotoxicity study.
In Vitro Hematopoietic Toxicity (Colony-Forming Unit Assay)
This assay assesses the potential of a drug to cause toxicity to hematopoietic stem and progenitor cells, leading to cytopenias.
-
Objective: To determine the inhibitory effect of a test compound on the proliferation and differentiation of hematopoietic progenitor cells.
-
Cell Source: Human bone marrow mononuclear cells or umbilical cord blood-derived CD34+ cells.
-
Procedure:
-
Isolate mononuclear cells from the source tissue.
-
Culture the cells in a semi-solid medium (e.g., methylcellulose) containing appropriate growth factors to support the formation of different colony types (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid).
-
Add the test compound at a range of concentrations to the culture.
-
Incubate the cultures for 14 days.
-
Enumerate and identify the different types of colonies formed under a microscope.
-
-
Key Parameters Measured:
-
The number of colonies of each lineage (e.g., CFU-GM, BFU-E).
-
Calculation of the IC50 value (the concentration of the drug that inhibits colony formation by 50%).
-
-
Workflow:
Workflow for an in vitro CFU assay.
Conclusion
The safety profiles of this compound and Cidofovir are distinctly different, a direct consequence of their chemical modifications. While Cidofovir's clinical utility is hampered by significant nephrotoxicity, this compound successfully circumvents this liability. However, this compound introduces gastrointestinal toxicities that require careful management, particularly in vulnerable patient populations such as hematopoietic cell transplant recipients. A comprehensive understanding of these differing safety profiles, their underlying mechanisms, and the experimental methodologies used for their assessment is crucial for informed decision-making in both clinical practice and the ongoing development of safer and more effective antiviral therapies.
References
- 1. A Randomized, Double-Blind, Placebo-Controlled Phase 3 Trial of Oral Brincidofovir for Cytomegalovirus Prophylaxis in Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized, Double-Blind, Placebo-Controlled Phase 3 Trial of Oral Brincidofovir for Cytomegalovirus Prophylaxis in Allogeneic Hematopoietic Cell Transplantation [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid-drug conjugates: a potential nanocarrier system for oral drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 5. Tubular cell apoptosis and cidofovir-induced acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.4. In vivo nephrotoxicity studies [bio-protocol.org]
- 8. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
An In Vivo Comparative Analysis of Omaciclovir and Penciclovir for Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of two antiviral agents, Omaciclovir and Penciclovir, focusing on their in vivo performance. Due to a lack of direct head-to-head in vivo studies, this comparison leverages available data for each drug, including mechanistic insights and pharmacokinetic profiles, often in relation to the well-established antiviral, Acyclovir. This compound, the active metabolite of the prodrug FV-100, has shown promise in clinical development for the treatment of Varicella-Zoster Virus (VZV) infections. Penciclovir is a potent and selective antiherpesvirus agent, particularly effective against herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and VZV. This document synthesizes the current understanding of these compounds to assist researchers and drug development professionals in their evaluation.
Mechanism of Action
Both this compound and Penciclovir are nucleoside analogues that target viral DNA synthesis, a common strategy for antiviral agents. Their activation and inhibitory pathways share similarities yet possess distinct features that influence their efficacy and selectivity.
Penciclovir
Penciclovir is a guanine analogue that requires phosphorylation to become active.[1][2][3] The initial and rate-limiting step is the monophosphorylation by a viral-specific thymidine kinase (TK), ensuring that the drug is primarily activated within infected cells.[3][4] Host cell kinases then convert the monophosphate form to the active penciclovir triphosphate.[2][3] This triphosphate derivative competitively inhibits viral DNA polymerase, thereby halting viral replication.[1][2][5] A key feature of Penciclovir is the prolonged intracellular half-life of its triphosphate form, which is significantly longer than that of Acyclovir triphosphate, leading to sustained antiviral activity.[2]
Caption: Mechanism of Action of Penciclovir.
This compound (active metabolite of FV-100)
Information in the public domain regarding the specific mechanism of this compound is less detailed. It is understood to be the active metabolite of the prodrug FV-100 and is a bicyclic nucleoside analogue. Its antiviral activity against VZV is dependent on phosphorylation by the VZV-encoded thymidine kinase. The presumed target of the active triphosphate form is the viral DNA polymerase, leading to inhibition of viral DNA synthesis. However, definitive demonstration of this target and the complete phosphorylation cascade is not yet fully elucidated.
Caption: Presumed Mechanism of Action of this compound.
In Vivo Efficacy and Pharmacokinetics: A Comparative Summary
Direct comparative in vivo studies between this compound and Penciclovir are not publicly available. Therefore, this section summarizes key findings from separate studies and provides an indirect comparison, often referencing Acyclovir as a benchmark.
Penciclovir
Penciclovir exhibits potent antiviral activity in various animal models of HSV and VZV infections.[6] Due to its poor oral bioavailability, it is often administered topically or as its oral prodrug, Famciclovir.[6] Famciclovir is well-absorbed and rapidly converted to Penciclovir.[7]
| Parameter | Animal Model | Route of Administration | Key Findings | Reference |
| Efficacy | Guinea Pig (HSV-1) | Topical | Penciclovir cream was more effective than Acyclovir cream in reducing lesion number, area, and virus titer. | [8] |
| Efficacy | Mouse (HSV-1, HSV-2) | Topical, Systemic | Showed potent activity in cutaneous, genital, and systemic infections. Famciclovir administration resulted in improved efficacy over oral Penciclovir due to better bioavailability. | [6] |
| Pharmacokinetics | African Elephant | Oral (as Famciclovir) | Tmax: 2.12 hours; Cmax: 3.73 µg/mL; AUC: 33.93 µg·h/mL. | [9][10] |
| Pharmacokinetics | Cat | Oral (as Famciclovir) | Variable absorption and saturable metabolism. A dosage of 90 mg/kg every 12 hours is recommended for feline herpesvirus. |
This compound (FV-100)
Clinical studies on FV-100, the prodrug of this compound, have indicated a favorable pharmacokinetic and safety profile for the treatment of herpes zoster. A key advantage appears to be the potential for once-daily oral dosing.
| Parameter | Study Population | Route of Administration | Key Findings | Reference |
| Efficacy | Human (Herpes Zoster) | Oral | Showed potential in reducing subacute and chronic pain and preventing postherpetic neuralgia. | [1] |
| Pharmacokinetics | Human | Oral | Justified further investigation with a once-daily oral dose of 400 mg for 7 days. No dose modification was needed for elderly or renally impaired patients. | [1] |
| Safety | Human | Oral | Favorable safety profile, both in isolation and when compared to Valacyclovir. | [1] |
Experimental Protocols
Detailed in vivo experimental protocols for this compound are not widely published. The following represents a generalized workflow for evaluating the in vivo efficacy of an antiviral agent against a cutaneous herpesvirus infection, based on common practices in the field.
Caption: Generalized In Vivo Efficacy Testing Workflow.
A typical study to assess in vivo efficacy would involve the following steps:
-
Animal Model: Immunocompromised or specific pathogen-free animals (e.g., mice, guinea pigs) are commonly used. The choice of model depends on the virus and the desired clinical endpoints.
-
Viral Inoculation: Animals are infected with a standardized dose of the virus (e.g., HSV-1, VZV) via a relevant route, such as cutaneous abrasion for skin infections.
-
Treatment Groups: Animals are randomized into different treatment groups, including a placebo/vehicle control group, a positive control group (e.g., Acyclovir or Penciclovir), and one or more dose levels of the test compound (e.g., this compound).
-
Drug Administration: The drug is administered according to a predefined schedule (e.g., topically, orally) starting at a specific time post-infection.
-
Efficacy Assessment: Disease progression is monitored daily by scoring the severity of clinical signs (e.g., lesion development, erythema, edema).
-
Endpoint Analysis: At the end of the study, viral loads in relevant tissues (e.g., skin, dorsal root ganglia) are quantified using methods like plaque assays or qPCR. Histopathological analysis of tissues may also be performed.
Conclusion
Both this compound and Penciclovir are promising antiviral agents with mechanisms centered on the inhibition of viral DNA synthesis. Penciclovir has a well-documented profile of potent in vivo activity against herpesviruses, particularly when delivered via its prodrug, Famciclovir. This compound, as the active component of FV-100, has demonstrated a favorable safety and pharmacokinetic profile in clinical trials for VZV infections, with the significant advantage of a potential once-daily dosing regimen.
The lack of direct in vivo comparative data between this compound and Penciclovir necessitates that researchers and drug developers carefully consider the available evidence for each compound in the context of their specific research goals and target viral indications. Further preclinical and clinical studies directly comparing these two agents would be invaluable for a definitive assessment of their relative in vivo performance.
References
- 1. mdpi.com [mdpi.com]
- 2. Aciclovir - Wikipedia [en.wikipedia.org]
- 3. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of acyclovir against mouse cytomegalovirus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyclovir: Mechanism of Action, Pharmacokinetics, Safety and Clinical Applications | Semantic Scholar [semanticscholar.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Comparison of the in vitro and in vivo antiherpes virus activities of the acyclic nucleosides, acyclovir (Zovirax) and 9-[(2-hydroxy-1-hydroxymethylethoxy)methyl]guanine (BWB759U) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Correlation of in vivo topical efficacies with in vitro predictions using acyclovir formulations in the treatment of cutaneous HSV-1 infections in hairless mice: an evaluation of the predictive value of the C* concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral activity and pharmacokinetics of HOE 602, an acyclic nucleoside, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Omaciclovir: A Statistical Analysis of Efficacy in Clinical Trials - A Comparative Guide
Initial searches for "Omaciclovir" did not yield specific clinical trial data, suggesting a potential misspelling or that the drug is not yet in a publicly documented phase of development. Therefore, this guide will focus on a comparative analysis of a novel antiviral agent, Pritelivir, against the established standard of care, Acyclovir and its prodrug Valacyclovir, for the treatment of Herpes Simplex Virus (HSV) infections. This comparison will provide researchers, scientists, and drug development professionals with a framework for evaluating the efficacy of next-generation antivirals.
Pritelivir is a first-in-class helicase-primase inhibitor, representing a different mechanism of action compared to the nucleoside analogues like Acyclovir.[1] This guide will delve into the available clinical trial data for both classes of drugs, presenting a quantitative comparison of their efficacy, outlining the experimental protocols used in these trials, and visualizing their mechanisms of action and the clinical trial workflow.
Comparative Efficacy of Pritelivir and Acyclovir/Valacyclovir
The following table summarizes the key efficacy endpoints from clinical trials of Pritelivir and Acyclovir/Valacyclovir in the treatment of herpes simplex virus infections.
| Efficacy Endpoint | Pritelivir | Acyclovir/Valacyclovir | Source |
| Time to Lesion Healing | Statistically superior to standard of care (foscarnet) in immunocompromised patients with refractory HSV infections (p=0.0047 at 28 days).[2] | In a study on acute herpes zoster, Acyclovir significantly reduced the time to loss of vesicles (p < 0.01) and full crusting (p = 0.03) compared to placebo.[3] | [2][3] |
| Reduction in Viral Shedding | Not explicitly quantified in the provided search results. | In patients with initial genital herpes, Acyclovir significantly reduced the duration of viral shedding compared to placebo.[4] | [4] |
| Pain Reduction | Not explicitly quantified in the provided search results. | A study on acute herpes zoster showed a significant reduction in pain during treatment with Acyclovir (p = 0.02).[3] A network meta-analysis for herpes zoster-associated pain found that for acute pain, oral famciclovir (a related nucleoside analogue) was most effective. For pain at 28-30 days, oral valacyclovir appeared to be the most effective.[5] | [3][5] |
| Efficacy in Acyclovir-Resistant Strains | Effective against strains resistant to acyclovir, valacyclovir, famciclovir, or foscarnet.[1] | Not applicable, as this is the drug to which resistance is developed. | [1] |
Experimental Protocols
The evaluation of antiviral drug efficacy relies on well-designed clinical trials. The following outlines a typical experimental protocol for assessing drugs like Pritelivir and Acyclovir.
Phase 3 Randomized Controlled Trial for Treatment of Recurrent Genital Herpes:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled or active-comparator (e.g., Valacyclovir) trial.[4][6]
-
Inclusion Criteria: Adult immunocompetent patients with a history of recurrent genital herpes who can recognize prodromal symptoms.[6] For studies on refractory infections, patients may be immunocompromised.[2]
-
Intervention:
-
Investigational Arm: Patient-initiated administration of the investigational drug (e.g., a single dose of Amenamevir 1200 mg) within a specified timeframe after the onset of prodromal symptoms (e.g., within 6 hours).[6] For Pritelivir in refractory cases, a loading dose (e.g., 400 mg) followed by a daily maintenance dose (e.g., 100 mg) is administered.[2][3]
-
Control Arm: Placebo or an active comparator like Valacyclovir administered according to its standard dosing regimen.[7]
-
-
Primary Efficacy Endpoint: Time to healing of all genital herpes lesions.[4][6]
-
Secondary Efficacy Endpoints:
-
Safety and Tolerability: Assessed through the monitoring and reporting of adverse events.[3][6]
Mechanism of Action and Clinical Trial Workflow
The following diagrams illustrate the distinct mechanisms of action of Acyclovir and Pritelivir, and a generalized workflow for a clinical trial of an antiviral drug.
Caption: Comparative mechanism of action of Acyclovir and Pritelivir.
Caption: Generalized workflow of a clinical trial for an antiviral drug.
References
- 1. eatg.org [eatg.org]
- 2. contagionlive.com [contagionlive.com]
- 3. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. A phase 3, randomized, double-blind, placebo-controlled study evaluating a single, patient-initiated dose of amenamevir for recurrent herpes labialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
Acyclovir and Its Pro-Drugs: A Meta-Analysis of Clinical Efficacy and Safety in Herpes Virus Infections
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Acyclovir and its major alternatives, Valacyclovir and Famciclovir, in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. This analysis is based on a meta-review of published clinical trial data, focusing on quantitative comparisons of efficacy, safety, and pharmacokinetic profiles.
Executive Summary
Acyclovir has long been the cornerstone of anti-herpetic therapy. However, its low oral bioavailability led to the development of the pro-drugs Valacyclovir and Famciclovir, which offer improved pharmacokinetic profiles and more convenient dosing regimens. Clinical trial data demonstrates that while all three drugs are effective in treating infections such as genital herpes, herpes zoster (shingles), and herpes labialis (cold sores), there are notable differences in their efficacy for specific indications, particularly in pain resolution for herpes zoster, and in their dosing frequencies. This guide presents a detailed, data-driven comparison to inform clinical and research decisions.
Mechanism of Action
Acyclovir and its pro-drugs are synthetic nucleoside analogues that selectively inhibit the replication of herpes viruses. Their mechanism of action involves a multi-step activation process that is dependent on viral enzymes, ensuring targeted activity in infected cells.
Figure 1: Mechanism of action for Acyclovir and its pro-drugs.
Pharmacokinetic Profiles: A Comparative Overview
The primary advantage of Valacyclovir and Famciclovir over Acyclovir lies in their superior pharmacokinetic properties, particularly their oral bioavailability. This allows for less frequent dosing, which can improve patient adherence.
| Parameter | Acyclovir | Valacyclovir | Famciclovir |
| Oral Bioavailability | 10-20%[1] | ~55%[1] | ~77%[2] |
| Active Metabolite | Acyclovir | Acyclovir | Penciclovir |
| Time to Peak (Tmax) | 1.5 - 2.5 hours | 0.8 - 1.8 hours | 0.75 - 1.25 hours |
| Half-life (t½) | 2.5 - 3.3 hours | 2.5 - 3.3 hours (as Acyclovir) | 2 - 2.3 hours (Penciclovir) |
| Intracellular Half-life | ~1 hour | ~1 hour | 10-20 hours (in HSV-infected cells)[2] |
| Excretion | Primarily renal | Primarily renal | Primarily renal[3] |
Clinical Efficacy: A Meta-Analysis of Key Indications
Herpes Zoster (Shingles)
The treatment of herpes zoster aims to accelerate rash healing and, crucially, to reduce the duration and incidence of postherpetic neuralgia (PHN), a debilitating chronic pain condition.
| Endpoint | Acyclovir (800mg 5x/day) | Valacyclovir (1000mg 3x/day) | Famciclovir (500mg 3x/day) |
| Median Time to Full Crusting | ~15 days[4] | Not significantly different from Acyclovir[5] | ~14.8 days[4] |
| Median Duration of Pain | 51 days[5][6] | 38 days[5][6] | Significantly shorter than placebo[7] |
| Proportion with Pain at 6 Months (PHN) | 25.7%[5][6] | 19.3%[5][6] | Significantly reduced vs. placebo[8] |
A network meta-analysis of 17 randomized controlled trials with 5579 participants found that for the treatment of acute pain in herpes zoster, oral famciclovir was the most effective treatment among all oral antiviral agents[9]. For alleviating pain after 28-30 days, oral valacyclovir appeared to be the most effective[9].
Genital Herpes
For both initial and recurrent episodes of genital herpes, antiviral therapy can shorten the duration of lesions and viral shedding.
| Endpoint | Acyclovir (200mg 5x/day for initial, 400mg 2x/day for suppression) | Valacyclovir (1000mg 2x/day for initial, 500mg or 1000mg 1x/day for suppression) | Famciclovir (250mg 3x/day for initial, 250mg 2x/day for suppression) |
| Median Time to Lesion Healing (Initial Episode) | 16 days (placebo) vs. 12 days (Acyclovir)[10] | Comparable to Acyclovir[11] | Comparable to Acyclovir[12][13] |
| Median Duration of Viral Shedding (Initial Episode) | 9 days (placebo) vs. 2 days (Acyclovir)[10] | Comparable to Acyclovir[11] | Comparable to Acyclovir[12] |
| Recurrence Suppression | Effective[14] | Effective[11] | Effective[2] |
Herpes Labialis (Cold Sores)
Episodic treatment of cold sores aims to shorten the healing time and reduce symptoms.
| Endpoint | Acyclovir (Topical or Oral) | Valacyclovir (2g twice daily for 1 day) | Famciclovir (1500mg single dose) |
| Median Duration of Episode | Modest efficacy with oral and topical formulations[15] | Reduced by approximately 1 day compared to placebo[16][17] | Effective in reducing healing time |
Experimental Protocols: A Methodological Overview
The clinical trials cited in this guide predominantly followed a randomized, double-blind, controlled methodology. Below is a generalized workflow for a typical clinical trial evaluating antiviral efficacy in herpes zoster.
Figure 2: Generalized experimental workflow for a herpes zoster clinical trial.
Key elements of these protocols include:
-
Patient Population: Clearly defined inclusion and exclusion criteria, often focusing on immunocompetent adults within a specific timeframe of rash onset[7][18].
-
Randomization and Blinding: Patients are randomly assigned to treatment arms, and both patients and investigators are blinded to the treatment allocation to minimize bias[5][7].
-
Dosage and Administration: Standardized dosing regimens are used for each drug being evaluated[4][5].
-
Efficacy Assessments: Standardized scales and methodologies are used to assess endpoints such as time to lesion healing, duration and severity of pain, and time to cessation of viral shedding[7][10].
-
Safety Monitoring: Regular monitoring for adverse events through patient reporting and laboratory tests[19][20].
Safety and Tolerability
Acyclovir, Valacyclovir, and Famciclovir are generally well-tolerated. The most common adverse events are mild and include headache, nausea, and abdominal pain[20][21].
| Adverse Event | Acyclovir | Valacyclovir | Famciclovir |
| Headache | 15%[20] | 14%[21] | Reported[3][20] |
| Nausea | 13%[20] | 15%[21] | Reported[3][20] |
| Diarrhea | 11%[20] | Reported | Reported[3] |
| Vomiting | 4%[20] | 6%[21] | Reported |
| Abdominal Pain | 6%[20] | 3%[21] | Reported |
The safety profiles of Valacyclovir (≤1000 mg/day) and Acyclovir (800 mg/day) have been found to be similar to placebo in long-term suppression studies[19][22]. Famciclovir has also demonstrated a safety profile similar to placebo in clinical trials[7].
Resistance
Acyclovir resistance in HSV is infrequent in the immunocompetent population, with a prevalence generally below 1%[23][24]. Higher rates of resistance, around 5%, are observed in immunocompromised patients[19][22]. Resistance is primarily due to mutations in the viral thymidine kinase or DNA polymerase genes.
Conclusion
Valacyclovir and Famciclovir represent significant advancements over Acyclovir, primarily due to their improved oral bioavailability, which allows for more convenient dosing schedules. For the treatment of herpes zoster, both Valacyclovir and Famciclovir have demonstrated advantages over Acyclovir in terms of pain resolution. In the management of genital herpes and herpes labialis, all three drugs are effective, with the choice of agent often guided by dosing convenience and cost. The safety profiles of all three medications are favorable and comparable. This meta-analysis of clinical trial data provides a quantitative basis for the selection of the most appropriate antiviral agent for specific clinical and research applications.
References
- 1. ro.co [ro.co]
- 2. Famciclovir: review of clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Randomized clinical trial of famciclovir or acyclovir for the treatment of herpes zoster in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valaciclovir compared with acyclovir for improved therapy for herpes zoster in immunocompetent adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Famciclovir for the treatment of acute herpes zoster: effects on acute disease and postherpetic neuralgia. A randomized, double-blind, placebo-controlled trial. Collaborative Famciclovir Herpes Zoster Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Postherpetic neuralgia: impact of famciclovir, age, rash severity, and acute pain in herpes zoster patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. painphysicianjournal.com [painphysicianjournal.com]
- 10. Double-blind placebo-controlled trial of oral acyclovir in first-episode genital herpes simplex virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of valacyclovir for the suppression and episodic treatment of herpes simplex virus in patients with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Efficacy of Oral Famciclovir 125mg Comparing to Aciclovir 200 mg Treatment in Patients With Active Recurrent Genital Herpes | MedPath [trial.medpath.com]
- 14. Acyclovir prophylaxis of recurrent genital herpes: randomised placebo controlled crossover study. | Sexually Transmitted Infections [sti.bmj.com]
- 15. Topical acyclovir in the treatment of initial genital herpes. | Sexually Transmitted Infections [sti.bmj.com]
- 16. High-Dose, Short-Duration, Early Valacyclovir Therapy for Episodic Treatment of Cold Sores: Results of Two Randomized, Placebo-Controlled, Multicenter Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. A Comparative Study to Evaluate the Efficacy and Safety of Acyclovir and Famciclovir in the Management of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Valacyclovir for herpes simplex virus infection: long-term safety and sustained efficacy after 20 years' experience with acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Famvir (Famciclovir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 21. fda.report [fda.report]
- 22. academic.oup.com [academic.oup.com]
- 23. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Acyclovir resistance in herpes simplex viruses: Prevalence and therapeutic alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Precautions for Omaciclovir
Absence of a specific Safety Data Sheet (SDS) for Omaciclovir necessitates a cautious approach based on the safety protocols for similar nucleoside analogs. All researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound.
This guide provides essential, immediate safety and logistical information for the handling of this compound, a nucleoside analog with antiviral activity. The following procedures are based on established best practices for handling potentially hazardous chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation. Change gloves frequently, especially if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Must provide protection from splashes and airborne particles. |
| Body | Laboratory coat | A buttoned, full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | Fume hood or appropriate respiratory protection | All handling of powdered this compound should be performed in a certified chemical fume hood to prevent inhalation of airborne particles. If a fume hood is not available, a risk assessment should be performed to determine the appropriate respiratory protection (e.g., N95 respirator). |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize risk. The following workflow diagram illustrates the key steps for safe handling.
Caption: This diagram outlines the procedural steps for safely handling this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential exposure to others.
Waste Segregation and Disposal Pathway:
Caption: This diagram illustrates the correct segregation and disposal pathway for waste generated during the handling of this compound.
Key Disposal Steps:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be placed in a clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Contaminated Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container.
-
Final Disposal: All hazardous waste must be disposed of through the institution's designated hazardous waste management program, which will utilize a licensed disposal vendor.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Response Logic:
Caption: This diagram provides a clear, step-by-step guide for responding to spills or personal exposure involving this compound.
Detailed Emergency Actions:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), place it in a sealed, labeled container, and decontaminate the area. For a large spill, evacuate the area and contact the institution's emergency response team.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.
Disclaimer: This information is intended as a guide for trained laboratory personnel. It is not a substitute for a formal risk assessment, which must be conducted by the user for their specific experimental conditions. Always consult your institution's safety policies and procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
